molecular formula C5H8N2OS B2761811 2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one CAS No. 100185-53-3

2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one

Cat. No.: B2761811
CAS No.: 100185-53-3
M. Wt: 144.19
InChI Key: MZBYNRXWZKXNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C5H8N2OS and its molecular weight is 144.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBYNRXWZKXNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Dynamics

2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one (CAS: 1979-98-2) represents a critical intermediate in heterocyclic chemistry, serving as a "masked" guanidine scaffold. Unlike its fully aromatic counterpart, the 5,6-dihydro derivative possesses a saturated C5-C6 bond, imparting a non-planar, puckered conformation (typically a half-chair or envelope) to the ring. This structural flexibility significantly alters its solubility profile and reactivity compared to flat, aromatic pyrimidines.

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium, though the lactam-isothiourea form is predominant in the solid state and polar solvents. The methylthio group at C2 locks the sulfur in a thioether linkage, preventing the thione tautomerism seen in the parent 2-thiouracil.

  • Form A (N1-H): 1,5,6-trihydro-2-(methylthio)pyrimidin-4-one. (Major tautomer in solution).

  • Form B (N3-H): 3,5,6-trihydro-2-(methylthio)pyrimidin-4-one.

  • Form C (Lactim): 2-(methylthio)-4-hydroxy-5,6-dihydropyrimidine. (Minor, favored only in highly non-polar environments or specific binding pockets).

Key Physicochemical Properties
PropertyValue / CharacteristicRelevance
Molecular Formula C₅H₈N₂OSCore scaffold for substitution.
Molecular Weight 144.20 g/mol Low MW allows for extensive decoration (Fragment-Based Drug Design).
Physical State White to off-white solidStable at room temperature; hygroscopic.
Solubility DMSO, DMF, MeOH (Hot)Poor water solubility requires polar organic solvents for reactions.
pKa ~8.5 (N1-H deprotonation)Weakly acidic; can be deprotonated by alkoxides or hydrides.

Synthetic Routes: The "Bottom-Up" Approach

The most robust synthesis of the 5,6-dihydro scaffold avoids the reduction of aromatic pyrimidines (which is often non-selective). Instead, a cyclocondensation strategy is employed.

Pathway Logic[1]
  • Cyclization: Condensation of thiourea with an acrylate equivalent (methyl acrylate or acryloyl chloride) constructs the 5,6-dihydropyrimidine ring with a C2-thione.

  • S-Alkylation: Selective methylation of the sulfur atom using methyl iodide or dimethyl sulfate. This step activates the C2 position, converting a stable thione into a reactive thiomethyl leaving group.

Synthesis Thiourea Thiourea (NH2-CS-NH2) Intermediate 2-Thioxotetrahydropyrimidin-4(1H)-one (Cyclic Thiourea) Thiourea->Intermediate NaOMe, MeOH Reflux, 4h Acrylate Methyl Acrylate (CH2=CH-COOMe) Acrylate->Intermediate Target This compound (Target Scaffold) Intermediate->Target MeI, NaOH (aq) 0°C to RT

Figure 1: Convergent synthesis of the target scaffold via cyclocondensation and S-methylation.

Reactivity Profile: The "Methylthio Handle"

The utility of this molecule lies in the -SMe group. It acts as a "pseudo-halogen," capable of being displaced by nucleophiles. However, on the dihydro scaffold, this displacement is mechanistically distinct from aromatic SNAr.

Aminolysis (Guanidine Formation)

Reaction with primary or secondary amines displaces the methylthio group to form 2-amino-5,6-dihydropyrimidines .

  • Mechanism:[1][2][3][4][5] Addition-Elimination.[6] The amine attacks C2, forming a tetrahedral intermediate. Methanethiol (MeSH) is eliminated.

  • Conditions: Requires heat (refluxing ethanol/dioxane) or microwave irradiation. The 5,6-dihydro ring is less electron-deficient than the aromatic analog, making the C2 position less electrophilic.

Oxidative Activation (Sulfone Route)

Direct displacement can be sluggish. Oxidation of the sulfide (-SMe) to the sulfone (-SO₂Me) using m-CPBA or Oxone® creates a hyper-reactive leaving group.

  • Advantage:[7] Allows displacement by weak nucleophiles (anilines, hindered amines) at room temperature.

Dehydrogenation (Aromatization)

The scaffold can be converted to the fully aromatic 2-(methylthio)pyrimidin-4(1H)-one using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic dehydrogenation.

Reactivity Core 2-(Methylthio)-5,6-dihydro pyrimidin-4(1H)-one Amino 2-Amino-5,6-dihydro pyrimidin-4(1H)-one (Cyclic Guanidine) Core->Amino R-NH2, EtOH, Reflux (-MeSH) Sulfone 2-(Methylsulfonyl)-5,6-dihydro pyrimidin-4(1H)-one (Activated Electrophile) Core->Sulfone m-CPBA, DCM 0°C Aromatic 2-(Methylthio)pyrimidin-4(1H)-one (Aromatic Analog) Core->Aromatic DDQ, Dioxane Reflux Sulfone->Amino R-NH2, RT (Fast)

Figure 2: Divergent reactivity pathways available from the core scaffold.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of this compound from 2-thioxotetrahydropyrimidin-4(1H)-one.

  • Preparation: Dissolve 2-thioxotetrahydropyrimidin-4(1H)-one (10 mmol) in 1N NaOH (20 mL). The solution should be clear.

  • Alkylation: Cool the solution to 0°C in an ice bath. Add Methyl Iodide (11 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 3–4 hours. A white precipitate will begin to form.

  • Workup: Filter the solid precipitate. Wash with ice-cold water (2 x 10 mL) to remove residual salts.

  • Purification: Recrystallize from ethanol/water (1:1) if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the S-Me singlet at δ ~2.4 ppm.

    • Absence: The N-H thione proton (usually very broad >10 ppm) should disappear/shift.

Protocol B: Nucleophilic Displacement with Benzylamine

Objective: Synthesis of 2-(benzylamino)-5,6-dihydropyrimidin-4(1H)-one.

  • Setup: In a pressure vial or round-bottom flask, suspend the S-methyl scaffold (1.0 eq) in Ethanol (0.5 M concentration).

  • Addition: Add Benzylamine (1.2 eq).

  • Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (MeSH gas evolution is a sign of reaction progress—perform in a fume hood ).

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, concentrate the solvent to 20% volume and add diethyl ether to induce precipitation.

  • Yield: Typical yields range from 65–85%.

Therapeutic Applications & References

This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for:

  • HSP70 Modulators: Dihydropyrimidines have been identified as inhibitors of Heat Shock Protein 70, a target in oncology.

  • TRPA1 Antagonists: The 2-amino-dihydropyrimidine core mimics the guanidine moiety found in several ion channel blockers.

  • Viral Polymerase Inhibitors: Structural analogs are explored as non-nucleoside inhibitors due to their ability to bind allosteric pockets.

References
  • Synthesis of Dihydropyrimidines: Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052. Link

  • Reactivity of S-Methyl Groups: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard text on pyrimidine reactivity, specifically displacement of alkylthio groups).
  • Mechanism of Aminolysis: Singh, K., et al. (2011). Nucleophilic substitution of 2-methylthio-1,4-dihydropyrimidines. Tetrahedron Letters, 52(2), 208-211.
  • General Properties of CAS 1979-98-2: PubChem Database. Link

Sources

Chemo-Biological Profiling of 2-Methylthio-5,6-dihydrouracil Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The "Privileged" Dihydro Scaffold

In the landscape of heterocyclic drug discovery, 2-methylthio-5,6-dihydrouracil represents a critical "privileged scaffold." Unlike its planar, unsaturated counterpart (2-methylthiouracil), the 5,6-dihydro derivative possesses a puckered, half-chair conformation. This structural flexibility allows for unique binding modes in enzyme pockets, particularly in Reverse Transcriptase (RT) and Dihydropyrimidine Dehydrogenase (DPD) .

This guide details the synthesis, reactivity, and biological validation of this scaffold. It specifically addresses its role as a reactive synthon—where the 2-methylthio group serves as a labile leaving group to generate diverse, bioactive 2-amino-dihydrouracil libraries.

Synthetic Architecture & Structural Integrity

The Synthetic Pathway

The construction of the 2-methylthio-5,6-dihydrouracil core requires a two-step sequence designed to prevent ring oxidation.

  • Cyclization: Condensation of thiourea with acrylic acid (or esters) under acidic conditions yields 2-thiodihydrouracil.

  • S-Methylation: Chemoselective alkylation at the sulfur atom using iodomethane (MeI) or dimethyl sulfate (DMS).

Critical Control Point: The S-alkylation must be performed under controlled basic conditions (pH 8-9). Excessive basicity can lead to N-alkylation (at N1 or N3) or ring opening (hydrolysis).

Visualization of Synthetic Logic

The following diagram maps the transformation from raw materials to the bioactive core and its subsequent derivatization.

SynthesisPath Thiourea Thiourea (Precursor) ThioDHU 2-Thio-5,6-dihydrouracil (Intermediate) Thiourea->ThioDHU Cyclization (HCl/EtOH) Acrylic Acrylic Acid Acrylic->ThioDHU Core 2-Methylthio-5,6-dihydrouracil (THE SCAFFOLD) ThioDHU->Core S-Methylation MeI MeI / K2CO3 Bioactive 2-Amino-5,6-dihydrouracils (Antimicrobial/Antiviral) Core->Bioactive Nucleophilic Displacement Amine Primary/Secondary Amines (R-NH2)

Figure 1: Chemoselective synthesis and derivatization pathway of the 2-methylthio-5,6-dihydrouracil scaffold.

Biological Activity Spectrum

The biological utility of 2-methylthio-5,6-dihydrouracil derivatives bifurcates into two categories: Direct Enzyme Inhibition and Antimicrobial Efficacy .

Antiviral Activity (HIV-1 Reverse Transcriptase)

Derivatives of thio-uracils, particularly S-alkylated forms (S-DABO and HEPT analogs), are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Mechanism: The 2-methylthio group occupies a hydrophobic pocket in the HIV-1 RT allosteric site.

  • SAR Insight: The dihydro ring offers a different vector for substituents at C5/C6 compared to planar uracils, potentially overcoming resistance mutations affecting rigid inhibitors.

  • Key Reference: Studies on S-DABO analogs confirm that S-alkylation is essential for high affinity binding to HIV-1 RT [1].

Antimicrobial & Antifungal Potency

Substitution of the S-methyl group with heterocyclic amines (e.g., piperazine, pyrazole) generates compounds with significant broad-spectrum activity.

  • Target: Bacterial Dihydrofolate Reductase (DHFR) and cell wall synthesis machinery.

  • Data Summary:

Derivative ClassTarget OrganismActivity (MIC/Zone)MechanismSource
2-thio-dihydrouracil S. aureusModerateCell wall interference[2]
C5-Alkyl-2-thio E. coliHigh (25 µg/mL)DHFR Inhibition[3]
N-Piperazinyl M. luteusHighMembrane disruption[4]
S-DABO Analogs HIV-1 (MT-4 cells)IC50: 0.37 µMRT Allosteric Inhibition[1]
Metabolic Probe (DPD Interaction)

The 5,6-dihydrouracil core is the natural product of Dihydropyrimidine Dehydrogenase (DPD) .

  • Clinical Relevance: 2-methylthio-5,6-dihydrouracil derivatives act as competitive substrates or inhibitors of DPD. This is crucial for co-administration with 5-Fluorouracil (5-FU) to prevent rapid degradation of the cancer drug.

  • Diagnostic Utility: The ratio of endogenous dihydrouracil to uracil is a biomarker for DPD deficiency [5].[1][2]

Experimental Protocols

Protocol A: Synthesis of 2-Methylthio-5,6-dihydrouracil

A self-validating protocol ensuring high purity without chromatography.

Reagents:

  • 2-Thio-5,6-dihydrouracil (10 mmol)

  • Methyl Iodide (MeI) (11 mmol)

  • Potassium Hydroxide (KOH) (10 mmol)

  • Solvent: Methanol/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 10 mmol of 2-thio-5,6-dihydrouracil in 20 mL of 0.5 M KOH (aq) mixed with 10 mL Methanol. Ensure complete dissolution (solution should be clear).

  • Cooling: Cool the reaction vessel to 0–5°C in an ice bath to suppress N-methylation side reactions.

  • Addition: Add MeI (11 mmol) dropwise over 20 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).

  • Precipitation: The product often precipitates spontaneously. If not, reduce volume by 50% under vacuum and cool to 4°C.

  • Filtration: Filter the white solid, wash with cold water (2x 5 mL) to remove KI salts.

  • Validation: Melting point should be distinct from starting material. 1H NMR (DMSO-d6) will show a sharp singlet at ~2.4 ppm (S-CH3).

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Standardized broth microdilution method.

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.

  • Compound Prep: Dissolve 2-methylthio-5,6-dihydrouracil derivative in DMSO (stock 10 mg/mL).

  • Plate Setup: Add 100 µL of broth to a 96-well plate. Perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 100 µL of bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway activity: acting as a DPD inhibitor (metabolic modulation) and as a scaffold for RT inhibition.

MOA cluster_HIV Antiviral Pathway (HIV) cluster_Metabolic Metabolic Pathway (Oncology) Compound 2-Methylthio-5,6-dihydrouracil Derivatives RT Reverse Transcriptase (Allosteric Pocket) Compound->RT Hydrophobic Binding (S-Me) DPD DPD Enzyme (Catabolism) Compound->DPD Competitive Binding Replication Viral Replication RT->Replication Inhibits FiveFU 5-FU Half-life DPD->FiveFU Preserves

Figure 2: Dual pharmacological mechanism: Viral RT inhibition and metabolic modulation of DPD.

References

  • Mai, A., et al. (2005). "Non-nucleoside HIV reverse transcriptase inhibitors, Part 6: synthesis and anti-HIV activity of novel 2-[(arylcarbonylmethyl)thio]-6-arylthio DABO analogues." Archiv der Pharmazie.

  • Akil, M., et al. (2025).[3] "Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin-2(1H)-One Derivatives." Diabetic Studies.

  • Shaikh, M., et al. (2022). "Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors." International Journal of Health Sciences.

  • Fathalla, O.A., et al. (2011). "Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives." Molecules.

  • Kristensen, M.H., et al. (2010).[1][2] "The value of dihydrouracil/uracil plasma ratios in predicting 5-fluorouracil-related toxicity." Journal of International Medical Research.[1]

Sources

2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and organic synthesis. It prioritizes actionable protocols, mechanistic insight, and rigorous structural differentiation.

Scaffold Classification: Functionalized Dihydropyrimidine / Cyclic Isothiourea Primary Utility: Electrophilic Intermediate for Heterocyclic Guanidine Synthesis[1]

Part 1: Chemical Identity & Structural Profile

This compound represents a critical "activated" scaffold in heterocyclic chemistry. Unlike its fully aromatic counterpart (2-(methylthio)pyrimidin-4(1H)-one), the 5,6-dihydro analog possesses a partially saturated ring, imparting distinct conformational flexibility (half-chair) and reactivity profiles.[1] It serves as a masked guanidine equivalent, where the methylthio (SMe) group acts as a pseudo-halogen leaving group.

Core Identifiers
PropertyDetail
Chemical Name 2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one
Common Synonyms S-Methyl-5,6-dihydrouracil; 2-Methylsulfanyl-5,6-dihydro-1H-pyrimidin-4-one
CAS Number Variable by Derivative (See Note Below)
Parent Scaffold 5,6-Dihydrouracil-2-thione (CAS: 504-03-0)
Molecular Formula C₅H₈N₂OS
Molecular Weight 144.19 g/mol
SMILES CSC1=NC(=O)CCC1 (Tautomer dependent)

Critical CAS Note: The specific CAS for the unsubstituted core is often conflated with the aromatic analog (CAS 5759-04-6).[1] Researchers must verify the saturation at C5-C6.

  • Aromatic Analog: 2-(Methylthio)pyrimidin-4(1H)-one (CAS: 5759-04-6 ) – Planar, aromatic.

  • Dihydro Target: this compound – Non-planar, saturated C5-C6.[1]

Physicochemical Properties (Predicted)[1][4][5][6][7][8][9][10]
  • Physical State: White to off-white crystalline solid.[1]

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in lower alcohols (MeOH, EtOH); sparingly soluble in water.

  • Stability: Susceptible to hydrolysis under acidic conditions (reverts to 5,6-dihydrouracil).[1] Stable in mild base.

Part 2: Synthetic Routes & Process Optimization

The synthesis of this compound is a two-stage process. The "Senior Scientist" approach prioritizes the in situ generation or immediate use of the thione precursor to minimize oxidation side-products.

Workflow Diagram: Synthesis & Activation

Synthesis Start Thiourea (CAS 62-56-6) Intermediate 5,6-Dihydrouracil-2-thione (Cyclic Thiourea) Start->Intermediate Cyclization (NaOEt/EtOH, Reflux) Acrylate Acrylate Ester (Methyl/Ethyl Acrylate) Acrylate->Intermediate Product 2-(Methylthio)-5,6- dihydropyrimidin-4(1H)-one Intermediate->Product S-Methylation (Selective Alkylation) Reagent Methyl Iodide (MeI) + NaOH (aq) Reagent->Product

Caption: Two-step synthesis from commodity reagents. The critical step is the regioselective S-methylation over N-methylation.[1]

Detailed Protocol: S-Methylation of 5,6-Dihydrouracil-2-thione[1]

This protocol ensures exclusive S-alkylation by controlling pH and stoichiometry.[1]

Reagents:

  • 5,6-Dihydrouracil-2-thione (1.0 eq)[1]

  • Methyl Iodide (1.1 eq) (Alternative: Dimethyl sulfate, but MeI is cleaner)[1]

  • Sodium Hydroxide (1.05 eq, 1M aqueous solution)[1]

  • Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: Suspend 5,6-dihydrouracil-2-thione in the Ethanol/Water mixture at 0°C.

  • Deprotonation: Dropwise add the NaOH solution. The suspension should clear as the thiolate anion forms. Crucial: Do not exceed 1.1 eq of base to avoid N-alkylation or ring opening.[1]

  • Alkylation: Add Methyl Iodide dropwise over 20 minutes, maintaining temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting thione (lower R_f) should disappear.[1]

  • Isolation:

    • Concentrate the ethanol under reduced pressure.

    • The product often precipitates from the remaining aqueous phase.

    • If no precipitate, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography to avoid hydrolysis on acidic silica.

Part 3: Mechanistic Reactivity & Applications

The 2-(methylthio) group on the 5,6-dihydropyrimidine ring is a masked electrophile .[1] The C2 position is highly susceptible to nucleophilic attack, making this scaffold a versatile building block.

Reaction Pathway: Nucleophilic Displacement

The most common application is the displacement of the SMe group by primary or secondary amines to generate 2-amino-5,6-dihydropyrimidines (cyclic guanidines), a motif found in various kinase inhibitors and GPCR ligands.[1]

Reactivity Scaffold 2-(S-Me)-5,6-dihydro pyrimidin-4-one TS Tetrahedral Intermediate Scaffold->TS Nucleophilic Attack (C2) Amine Primary Amine (R-NH2) Amine->TS Product 2-Amino-5,6-dihydro pyrimidin-4-one TS->Product Elimination Byproduct MeSH (Methanethiol) TS->Byproduct

Caption: Mechanism of S-Me displacement. The reaction is driven by the release of methanethiol (MeSH) and the formation of the stable guanidine resonance.

Key Applications in Drug Discovery
  • Kinase Inhibitors: The 2-amino-pyrimidin-4-one core (obtained after oxidation of the dihydro product) is a privileged scaffold for ATP-competitive inhibition (e.g., CDK, GSK3β inhibitors).[1]

  • HSP70 Modulators: Dihydropyrimidines have been explored as allosteric modulators of Heat Shock Proteins.

  • Peptidomimetics: The rigid 5,6-dihydro ring constrains the geometry of the attached amino groups, serving as a conformational lock in peptide surrogates.

Part 4: Safety & Handling

As a Senior Application Scientist, I must highlight the specific hazards associated with the synthesis and byproducts of this compound.

Hazard ClassSpecific RiskMitigation Protocol
Reagent Toxicity Methyl Iodide is a potent alkylating agent and suspected carcinogen.[1]Use only in a certified fume hood. Double-glove (Nitrile + Laminate).[1] Quench excess MeI with aqueous ammonia before disposal.
Byproduct Odor Methanethiol (MeSH) is released during nucleophilic displacement.[1] It has an extremely low odor threshold (rotten cabbage).[1]Perform all displacement reactions in a sealed vessel or efficient fume hood. Scrub exhaust gas with bleach (NaOCl) solution to oxidize MeSH to sulfonate.[1]
Compound Stability Hydrolytic instability in acid.Store the solid at -20°C under inert atmosphere (N₂/Ar). Avoid prolonged exposure to moisture.

References

  • Synthesis of 5,6-Dihydrouracil-2-thiones

    • Source: Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963.
    • Context: Establishes the cyclization protocols for the parent thione scaffold.
    • [1]

  • Methylation of Cyclic Thioureas

    • Source: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.[1]

    • Context: The definitive text on pyrimidine reactivity, detailing S-alkylation vs N-alkylation selectivity.[1]

    • [1]

  • Pharmacological Relevance

    • Source: Tozkoparan, B., et al. (1999). "Synthesis and anti-inflammatory activity of some 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives." European Journal of Medicinal Chemistry.
    • Context: Demonstrates the biological utility of the S-alkyl
    • [1]

  • Analogous Commercial Standard

    • Compound: 5-(2-Hydroxyethyl)-6-methyl-2-(methylthio)pyrimidin-4(1H)-one (CAS 98489-83-9).[1]

    • Context: A commercially available functionalized analog validating the stability of the 2-(methylthio)-5,6-dihydro core.[1]

    • [1]

Sources

Dihydropyrimidinones: A Tale of Two Isomers - Unraveling the Critical Differences Between the 1,4- and 5,6-Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyrimidinone (DHPM) core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the simple positional isomerism between 1,4-dihydropyrimidinones and 5,6-dihydropyrimidinones gives rise to profoundly different chemical and biological entities. A deep understanding of their distinct structural, synthetic, and reactive profiles is not merely an academic exercise; it is a fundamental prerequisite for the rational design of novel therapeutics. This guide provides an in-depth analysis of these two isomeric classes, moving from their core structural disparities to their divergent synthetic routes, comparative reactivity, and ultimately, their distinct roles in pharmacology. We will explore the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field application.

Part 1: The Isomeric Divide: A Foundation of Structural and Electronic Disparity

At first glance, the difference between 1,4-DHPMs and 5,6-DHPMs is the location of a single double bond. Yet, this subtle shift fundamentally alters the molecule's topology, electronic distribution, and stereochemical potential.

The 1,4-dihydropyrimidinone scaffold is defined by saturation at the N1 and C4 positions, creating a structure analogous to the well-known Hantzsch 1,4-dihydropyridines.[1][2][3] This arrangement results in a non-planar, boat-like conformation. The key feature is the sp³-hybridized carbon at the C4 position, which often serves as a chiral center, introducing three-dimensional complexity crucial for receptor binding.

Conversely, the 5,6-dihydropyrimidinone isomer features saturation at the C5 and C6 positions. This places the double bond between N1 and C6 or, more commonly in the keto form, between C4 and C5, creating a planar vinylogous amide or enaminone system. This planarity and the conjugated π-system dictate a completely different set of chemical properties and intermolecular interactions.

Fig 1. Core structures of 1,4-DHPM and 5,6-DHPM isomers.
Feature1,4-Dihydropyrimidinone5,6-Dihydropyrimidinone
Position of Saturation N1, C4C5, C6
Key Hybridization sp³ at C4sp³ at C5 and C6
Core Geometry Non-planar, boat-likeLargely planar (at the C4=N3-C2=N1 fragment)
Electronic System Isolated urea/amide and an alkeneConjugated enaminone or vinylogous amide system
Chirality C4 is a common stereocenterC5 and/or C6 can be stereocenters

Part 2: Divergent Synthetic Pathways: A Case Study in Mechanistic Control

The structural differences necessitate entirely distinct synthetic strategies. The choice of pathway is a deliberate decision to control the regiochemistry of the cyclization and dehydration steps.

Synthesis of 1,4-Dihydropyrimidinones: The Biginelli Reaction

The synthesis of the 1,4-DHPM scaffold is dominated by the venerable Biginelli reaction, a one-pot multicomponent condensation first reported in 1893.[4][5] This reaction's robustness, operational simplicity, and tolerance for a wide variety of substrates have cemented its importance.[6][7]

Reaction Causality: The reaction's success hinges on the acid-catalyzed formation of a key electrophilic intermediate from the aldehyde and urea. The β-ketoester then acts as the nucleophile. The subsequent cyclization and dehydration are driven by the formation of the stable, six-membered heterocyclic ring. Two primary mechanistic pathways are debated: one proceeding through an N-acyliminium ion intermediate and another involving a pre-formed enamine.[4][8] The N-acyliminium pathway is widely favored.

G A Aldehyde (R-CHO) I1 N-Acyliminium Ion (Key Electrophile) A->I1 + Urea, [H+] B Urea B->I1 C β-Ketoester I2 Enolate of β-Ketoester C->I2 Deprotonation I3 Open-Chain Adduct I1->I3 Nucleophilic Attack I2->I3 P 1,4-Dihydropyrimidinone I3->P Cyclization & Dehydration (-H2O)

Fig 2. Simplified workflow of the Biginelli reaction mechanism.

This protocol is a self-validating system; successful execution, confirmed by the product's melting point and spectroscopic data, validates the procedure.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 eq, 10 mmol, 1.06 g), ethyl acetoacetate (1.0 eq, 10 mmol, 1.30 g), and urea (1.5 eq, 15 mmol, 0.90 g) in ethanol (30 mL).

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops). The use of an acid catalyst is critical to accelerate the initial condensation and formation of the N-acyliminium ion.[5]

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting solid precipitate by vacuum filtration and wash it with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Drying and Characterization: Dry the white solid product under vacuum. The expected product should have a melting point of 202-204°C. Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.[9]

Synthesis of 5,6-Dihydropyrimidinones

A general, one-pot multicomponent reaction for 5,6-DHPMs is not as established as the Biginelli reaction. Synthesis typically proceeds through multi-step sequences or specialized cyclocondensation reactions that deliberately form the C4=N3 double bond. A common and effective strategy involves the reaction of β-enamino esters or ketones with isocyanates.

Reaction Causality: This approach builds the ring in a different order. An enamine, prepared from a β-dicarbonyl compound and an amine, provides the N1-C6-C5 fragment. The isocyanate (R-N=C=O) then acts as the electrophilic source for the C2 and N3 atoms, followed by an intramolecular cyclization where the enamine nitrogen attacks the carbonyl of the intermediate adduct.

  • Enamine Formation: In a flask fitted with a Dean-Stark apparatus, dissolve ethyl acetoacetate (1.0 eq) and ammonium acetate (1.1 eq) in toluene. Reflux the mixture until the theoretical amount of water is collected, indicating the formation of ethyl 3-aminocrotonate. Remove the toluene under reduced pressure.

  • Cyclization: Dissolve the crude enamine in a suitable aprotic solvent like acetonitrile. Add phenyl isocyanate (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours. The nucleophilic enamine nitrogen attacks the isocyanate carbonyl, and subsequent ring closure and tautomerization yield the 5,6-dihydropyrimidinone core.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5,6-DHPM product.

  • Characterization: Confirm the structure using NMR, IR, and mass spectrometry.

Part 3: Comparative Reactivity and Stability

The distinct electronic and structural features of the isomers lead to different reactivity profiles.

Reactivity Aspect1,4-Dihydropyrimidinone5,6-Dihydropyrimidinone
Oxidation Prone to aromatization to form a pyrimidinium salt or pyrimidinone, acting as a hydride donor (NADH mimic).[10]More stable towards aromatization. Oxidation typically occurs at other positions if susceptible groups are present.
Reduction The C5=C6 double bond can be reduced under standard catalytic hydrogenation conditions.The C4=N3 imine bond can be selectively reduced. The C=O group can also be a target for reduction.
Hydrolysis Generally stable under neutral and basic conditions. Acidic conditions can promote ring opening.The enaminone system can be susceptible to hydrolysis, particularly under acidic conditions, leading to ring cleavage.
Electrophilic Attack The electron-rich C5 position can undergo electrophilic substitution (e.g., nitration, halogenation).[11]The C5 position (an sp³ carbon) is not susceptible to electrophilic aromatic substitution.

The most significant difference is the propensity of the 1,4-DHPM scaffold to undergo oxidation. This behavior is directly analogous to the Hantzsch 1,4-dihydropyridines, which serve as mimics of the biological reducing agent NADH.[10] This makes 1,4-DHPMs sensitive to oxidizing agents and even air over long periods, a critical consideration for drug formulation and stability studies. The 5,6-DHPMs, lacking this driving force for aromatization, are generally more oxidatively stable.

Part 4: Definitive Spectroscopic Differentiation

Unambiguous characterization and differentiation between the two isomers is readily achieved using standard spectroscopic techniques, particularly NMR.

Spectroscopic Data1,4-Dihydropyrimidinone (Typical Values)5,6-Dihydropyrimidinone (Typical Values)
¹H NMR (C4-H) Singlet or doublet, δ 5.0-5.5 ppm .[12][13] Coupling to N3-H is often observed.No signal in this region. The C5-H and C6-H protons are aliphatic, appearing as multiplets further upfield (δ 2.0-4.0 ppm).
¹H NMR (NH) Two distinct NH signals, often broad. N1-H (δ ~9.0-9.5 ppm) and N3-H (δ ~7.5-8.0 ppm).[9]One NH signal (N1-H) is typically observed.
¹³C NMR (C4) Aliphatic sp³ carbon, δ ~50-60 ppm .Carbonyl carbon, sp², δ >160 ppm .
¹³C NMR (C5) Vinylic sp² carbon, δ ~100-110 ppm .Aliphatic sp³ carbon, δ ~30-50 ppm .
IR (C=O Stretch) Strong, broad absorption around 1650-1700 cm⁻¹ .[14]Can show multiple C=O and C=N stretches, often in the 1600-1680 cm⁻¹ region.

The most diagnostic handle is the chemical shift of the proton at the C4 position. Its appearance in the 5.0-5.5 ppm range is a hallmark of the 1,4-DHPM structure. The absence of this signal and the presence of typical aliphatic CH₂ signals are strong indicators of the 5,6-DHPM scaffold.

Part 5: A Dichotomy in Biological and Pharmacological Space

The structural and chemical differences translate directly into distinct pharmacological profiles.

The Pharmacological Dominance of 1,4-Dihydropyrimidinones

The 1,4-DHPM scaffold is a cornerstone of modern medicine. Its non-planar structure is well-suited to fit into specific protein binding pockets.

  • Cardiovascular Agents: Many 1,4-DHPMs act as calcium channel blockers and antihypertensive agents, structurally mimicking the dihydropyridine drugs like nifedipine.[4][15]

  • Anticancer Agents: The most famous example is Monastrol , a cell-permeable inhibitor of the Eg5 mitotic kinesin, which has become a lead compound for the development of novel antimitotic drugs.[1][16][17]

  • Broad-Spectrum Activity: A vast body of literature reports diverse biological activities for 1,4-DHPMs, including antiviral, anti-inflammatory, antibacterial, and antioxidant properties.[1][5][18]

The Specialized Role of 5,6-Dihydropyrimidinones

While less ubiquitous than their 1,4-isomers, 5,6-DHPMs are found in highly specific and potent therapeutic agents. Their planar, hydrogen-bond-accepting enaminone system offers a different mode of interaction with biological targets.

  • HIV Integrase Inhibitors: The core of Raltegravir , a landmark drug for the treatment of HIV infection, is a related N-methyl-4-hydroxypyrimidinone carboxamide, which exists in tautomeric equilibrium with its 5,6-dihydropyrimidinone form. This structure is critical for chelating magnesium ions in the enzyme's active site.[19] This example powerfully illustrates the unique therapeutic potential of this scaffold.

The choice between scaffolds in drug design is therefore a strategic one. A 1,4-DHPM might be chosen to impart a specific 3D conformation and target chirality, while a 5,6-DHPM might be selected for its planarity and ability to act as a metal chelator or a rigid hydrogen-bonding unit.

Conclusion

The distinction between 1,4- and 5,6-dihydropyrimidinones is a clear illustration of how subtle isomeric changes create vastly different molecules. From the synthetic chemist's choice of a one-pot Biginelli reaction versus a multi-step enamine condensation, to the analytical chemist's reliance on the diagnostic C4-H NMR signal, the differences are sharp and unambiguous. Most importantly, for the medicinal chemist, these isomers occupy different regions of chemical and biological space. The 1,4-DHPMs provide a flexible, three-dimensional scaffold that has yielded a broad range of bioactive compounds, while the 5,6-DHPMs offer a planar, conjugated system ideal for specific applications like enzyme active-site chelation. A thorough appreciation of this isomeric dichotomy is essential for navigating and innovating within the rich field of pyrimidine-based drug discovery.

References

  • Biginelli, P. (1891). The Biginelli reaction. Wikipedia. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Song, D., et al. (2014). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 10, 2112-2118. [Link]

  • Jadhav, S. D., & Ghosh, K. K. (2012). Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Tetrahedron Letters, 53(36), 4849-4851. [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(22), 5859-5887. [Link]

  • Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 30(5), 34-43. [Link]

  • Farooq, S., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42964-42974. [Link]

  • Li, J., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 26(7), 1935. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Filo Student. (2025). NMR and IR Spectral Data for Dihydropyrimidinone. Filo. [Link]

  • Bentham Science. Facile Microwave-Assisted Synthesis and Pharmacological Appraisal of Bioactive Dihydropyrimidinone Derivatives. Current Microwave Chemistry. [Link]

  • Ghosh, A., et al. (2022). Synthesis of 5-unsubstituted dihydropyrimidinone-4-carboxylates from deep eutectic mixtures. Beilstein Journal of Organic Chemistry, 18, 332-339. [Link]

  • Li, Y., et al. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLoS ONE, 9(3), e91361. [Link]

  • de la Cruz, P., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(12), 993-1007. [Link]

  • Mathapati, S. R., et al. (2017). Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. Der Pharma Chemica, 9(6), 1-5. [Link]

  • Haryadi, W., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 5(7), 1269-1277. [Link]

  • Anusha, S., et al. (2017). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 9(10), 57-63. [Link]

  • Beena, K.P., et al. (2015). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ResearchGate. [Link]

  • Hantzsch, A. R. (1881). The Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Colacino, E., et al. (2021). Spectroscopic characterization of dihydropyrimidinone (2), prepared by GA‐RAM process. ResearchGate. [Link]

  • Kumar, R. (2019). An Investigation into the Biological Effects of Dihydropyrimidines. Ignited Minds Journals. [Link]

  • Singh, K., & Singh, J. (2009). Recent advances in Hantzsch 1,4-dihydropyridines. Anti-Cancer Agents in Medicinal Chemistry, 9(7), 773-784. [Link]

  • Kour, A., & Rajput, S. (2012). Recent progress in the chemistry of dihydropyrimidinones. International Journal of Pharmaceutical Sciences and Research, 3(8), 2415-2428. [Link]

  • Singh, R., et al. (2016). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science, Engineering and Technology, 2(4), 586-591. [Link]

  • Kour, A., & Rajput, S. (2012). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Deshmukh, R., & Jha, A. (2012). Comparative Study of Chemical Synthesis of Dihydropyrimidine (DHPMS) Derivatives by Biginelli Reaction Using Microwave Irradiati. Semantic Scholar. [Link]

  • da Silva, A. D., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37559-37571. [Link]

  • Al-Hourani, B. J. (2015). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. ResearchGate. [Link]

  • Sangeetha, R., et al. (2022). #195 Synthesis, characterization and antifungal activity of azo coupled dihydropyrimidinones. Journal of Pharmaceutical Chemistry. [Link]

  • Zhang, Y., et al. (2022). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 27(19), 6268. [Link]

  • Kour, A., & Rajput, S. (2012). ChemInform Abstract: Recent Progress in the Chemistry of Dihydropyrimidinones. ResearchGate. [Link]

  • Patel, K., et al. (2015). Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. International Journal for Innovative Research in Multidisciplinary Field, 1(4). [Link]

Sources

Tautomerism in 2-(methylthio)pyrimidin-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tautomerism in 2-(Methylthio)pyrimidin-4(1H)-one Derivatives

Foreword: The Dynamic Nature of a Privileged Scaffold

To the researchers, scientists, and drug development professionals who engage with heterocyclic chemistry, the pyrimidine core is a familiar and foundational scaffold. Its presence in the nucleobases of our DNA underscores its biological significance.[1] However, the introduction of exocyclic functional groups transforms this simple ring into a dynamic system governed by the subtle yet profound principles of tautomerism. This guide focuses on a specific, medicinally relevant class: the 2-(methylthio)pyrimidin-4(1H)-one derivatives.

The tautomeric state of a molecule is not a mere academic curiosity; it is a critical determinant of its biological activity, physicochemical properties, and ultimate fate as a therapeutic agent.[2][3] A molecule's ability to interact with a target receptor, its solubility, and its metabolic stability are all dictated by which tautomeric form predominates under physiological conditions. Understanding and controlling this equilibrium is paramount in modern drug design.

As a Senior Application Scientist, my objective is not to provide a rigid, prescriptive protocol but to offer a comprehensive guide grounded in mechanistic principles and field-proven methodologies. We will explore the "why" behind the "how," delving into the theoretical underpinnings of tautomerism in this system, the experimental techniques used to elucidate it, and the profound implications for drug discovery.

The Theoretical Landscape: Identifying the Tautomeric Players

The core structure of 2-(methylthio)pyrimidin-4(1H)-one is a nexus of potential proton migration. Unlike its 2-thiouracil precursor, where thione-thiol tautomerism is a primary consideration, the S-methylation effectively "locks" the sulfur in the thiol form.[4][5] The dominant equilibrium for this scaffold is the amide-iminol (often referred to as keto-enol) tautomerism.

The principal tautomers in this dynamic equilibrium are:

  • The Amide (Lactam) Form: 2-(methylthio)pyrimidin-4(1H)-one. This is the canonical "keto" form, characterized by a carbonyl group at the C4 position and a proton on the N1 nitrogen.

  • The Iminol (Lactim) Form: 2-(methylthio)pyrimidin-4-ol. This "enol" tautomer is aromatic and features a hydroxyl group at the C4 position, with the proton having migrated from N1.

  • The N3-H Tautomer: 2-(methylthio)pyrimidin-4(3H)-one. A third, often less stable, tautomer can exist where the proton resides on the N3 nitrogen.

The interplay between these forms is a delicate balance of aromaticity, hydrogen bonding, and electronic effects.[6] The iminol form gains the stability of a fully aromatic pyrimidine ring, while the amide form possesses a highly polarized amide bond.

Caption: Primary tautomeric equilibria for the 2-(methylthio)pyrimidin-4-one core.

Guiding the Equilibrium: Key Environmental and Structural Factors

The predominance of one tautomer over another is not fixed; it is exquisitely sensitive to its environment. A researcher's choice of solvent, pH, and even temperature can dramatically shift the equilibrium, a phenomenon that must be understood to interpret experimental data correctly.

The Decisive Role of the Solvent

The solvent is arguably the most powerful external factor influencing tautomeric preference. The underlying principle is simple: a solvent will stabilize a solute that shares its polarity characteristics.

  • Polar Protic and Aprotic Solvents (e.g., Water, DMSO, Methanol): These solvents readily form hydrogen bonds. They strongly stabilize the more polar amide (keto) tautomer, which has a larger dipole moment and distinct hydrogen bond donor (N-H) and acceptor (C=O) sites.[7][8] In aqueous environments, such as biological systems, the amide form is almost always expected to be the major species.[1][8]

  • Non-polar Aprotic Solvents (e.g., Chloroform, Dioxane, Cyclohexane): In the absence of strong solute-solvent interactions, intramolecular energetics become more dominant. In these environments, the aromatic iminol (enol) form, which is less polar, often becomes more populated.[4] Studies on related systems have shown that moving to a nonpolar solvent can shift the equilibrium significantly towards the enol/thiol form.[4]

The Influence of pH and Temperature
  • pH: The acidity or basicity of the medium determines the protonation state of the molecule.[2][9] At low pH, protonation can occur on the N3 nitrogen or the C4 carbonyl oxygen, which can favor or "lock" a specific tautomeric form. Conversely, in basic media, deprotonation at N1 or N3 creates an anionic species, fundamentally altering the electronic landscape. Spectroscopic studies have effectively used pH changes to investigate tautomeric interconversions.[10]

  • Temperature: Tautomerism is a thermodynamic equilibrium, and as such, it is temperature-dependent.[11] Variable Temperature (VT) NMR studies can be employed not only to quantify the populations at different temperatures but also to calculate the thermodynamic parameters (ΔG, ΔH, ΔS) of the equilibrium.

Experimental Verification: Protocols for Tautomer Elucidation

Theoretical prediction must be validated by empirical evidence. The following section details the primary analytical techniques for investigating tautomerism, framed as self-validating systems where the choice of experiment is justified by the specific information it yields.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State View

NMR is the gold standard for studying tautomeric equilibria in solution. It provides a direct, quantitative snapshot of the species present, provided the rate of interconversion is slow relative to the NMR timescale.

Causality of Experimental Choice: We choose NMR because it allows for the unambiguous identification and quantification of distinct chemical species (the tautomers) coexisting in a sample. By comparing spectra in solvents of differing polarity (e.g., DMSO-d₆ vs. CDCl₃), we can directly observe the solvent's influence on the tautomeric ratio.[12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation P1 Dissolve 5-10 mg of compound in 0.6 mL of Solvent A (e.g., DMSO-d6) A1 Acquire 1D ¹H NMR Spectrum P1->A1 P2 Dissolve 5-10 mg of compound in 0.6 mL of Solvent B (e.g., CDCl3) P2->A1 A2 Acquire 1D ¹³C NMR Spectrum A1->A2 A3 Acquire 2D Spectra (HSQC, HMBC) (For structural assignment) A2->A3 D1 Identify unique signals for each tautomer (e.g., N-H, aromatic C-H) A3->D1 D2 Integrate corresponding ¹H signals D1->D2 D3 Calculate Tautomer Ratio (Ratio = Integral A / Integral B) D2->D3 D4 Compare ratios between Solvent A and B to determine solvent effect D3->D4

Caption: Workflow for NMR-based tautomer analysis.

Detailed Protocol: NMR Analysis of Tautomerism

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-(methylthio)pyrimidin-4(1H)-one derivative.

    • Prepare two separate samples: one dissolved in ~0.6 mL of a polar deuterated solvent (e.g., DMSO-d₆) and another in a non-polar deuterated solvent (e.g., CDCl₃).[8] Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for each sample. Key signals to observe are the N-H protons (which will have distinct chemical shifts and may be broad) and the aromatic C-H protons on the pyrimidine ring.

    • Acquire a 1D ¹³C NMR spectrum. The chemical shift of the C4 carbon is highly diagnostic: it will be in the carbonyl region (~160-170 ppm) for the amide form and in the aromatic region (~150-160 ppm) for the iminol form.

    • (Optional but recommended) Acquire 2D correlation spectra (HSQC, HMBC) to confirm the structural assignment of all proton and carbon signals for each tautomer observed.

  • Data Analysis:

    • Identify a set of non-overlapping, well-resolved proton signals that are unique to each tautomer.

    • Carefully integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

    • Compare the calculated tautomer ratios between the different solvents to provide definitive evidence of the solvent's effect on the equilibrium.

UV-Visible Spectroscopy: A Sensitive Probe for Conjugation

UV-Vis spectroscopy is a highly sensitive technique for detecting changes in the electronic structure of a molecule. The amide and iminol tautomers possess different chromophores and thus exhibit different absorption maxima (λmax).

Causality of Experimental Choice: We use UV-Vis spectroscopy because it is a rapid and effective method to monitor shifts in the tautomeric equilibrium as a function of a changing variable, like solvent polarity.[8] The aromatic iminol form has a more extended π-conjugated system than the cross-conjugated amide form, which typically results in a bathochromic (red) shift in its λmax.

Detailed Protocol: Solvent Titration UV-Vis Study

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a solvent where one tautomer is expected to dominate and solubility is high (e.g., dioxane for the iminol form).

  • Solvent Series: Create a series of solutions for analysis. For example, in 10 separate vials, add 100 µL of the stock solution. Then, create a solvent gradient by adding an increasing amount of a polar solvent like water (e.g., 0 mL, 0.1 mL, 0.2 mL... up to 0.9 mL) and bringing the final volume to 1 mL with the initial solvent (dioxane). This creates a series with varying polarity.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution in the series.

  • Data Analysis: Plot the spectra on the same graph. Observe the changes in the absorption bands. A gradual decrease of one peak and the concomitant increase of another, or a significant shift in λmax, is strong evidence of a shift in the tautomeric equilibrium. The presence of an isosbestic point (a wavelength where the absorbance does not change) is a classic indicator of a two-component equilibrium.

X-ray Crystallography: The Solid-State Benchmark

This technique provides the definitive, high-resolution structure of a molecule in its crystalline solid state.

Causality of Experimental Choice: While solution-state studies reveal the dynamic equilibrium, X-ray crystallography provides an unambiguous answer as to which tautomer is energetically preferred in the highly ordered crystal lattice. This information is crucial for understanding solid-state properties and for validating computational predictions of polymorph stability.[3][12] It is critical, however, to recognize that this solid-state structure may not be the dominant form in solution.

Computational Modeling: Predicting Stability and Rationalizing Results

Modern computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for studying tautomerism.[13][14] It allows for the calculation of the relative energies of each tautomer, providing a theoretical prediction of the equilibrium position.

Expertise & Trustworthiness: By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase and with a solvent model (e.g., Polarizable Continuum Model), we can predict the tautomeric equilibrium constant (K_T) before a single experiment is run. These predictions are invaluable for interpreting complex NMR spectra or for understanding why a particular tautomer crystallizes. Recent studies highlight that while DFT is powerful, care must be taken as some functionals can poorly predict tautomer energetics, making experimental validation essential.[3][15]

Tautomer FormRelative Energy (Gas Phase)Relative Energy (Aqueous)Predominant Species
2-(methylthio)pyrimidin-4(1H)-one +5-10 kJ/mol0 kJ/mol (Reference) In Polar Solvents
2-(methylthio)pyrimidin-4-ol 0 kJ/mol (Reference) +15-25 kJ/molIn Gas/Non-polar
2-(methylthio)pyrimidin-4(3H)-one +20-30 kJ/mol+30-40 kJ/molMinor Species
Note: Values are illustrative, based on general principles for pyrimidinone systems.[6] Actual values require specific DFT calculations for each derivative.

Implications for Drug Discovery and Development

The study of tautomerism is not a theoretical exercise; it has profound, real-world consequences for the development of new medicines. The specific tautomeric form present dictates the molecule's interaction with its biological environment.

The Tautomer-Property Relationship:

  • Pharmacological Activity: The shape and hydrogen-bonding pattern of a molecule are critical for molecular recognition at a receptor binding site. The amide form presents an N-H donor and a C=O acceptor, while the iminol form has an O-H donor and a ring nitrogen acceptor. One tautomer may bind with high affinity while the other is inactive.

  • Physicochemical Properties:

    • Solubility: The more polar amide tautomer generally exhibits higher aqueous solubility.

    • Lipophilicity (LogP): The less polar, more aromatic iminol tautomer is typically more lipophilic.

    • pKa: The acidity and basicity of the molecule are fundamentally tied to the tautomeric form, affecting its charge state at physiological pH.

Drug_Implications cluster_props Physicochemical Properties cluster_bio Biological Consequences Tautomer Predominant Tautomeric Form Solubility Aqueous Solubility Tautomer->Solubility LogP Lipophilicity (LogP) Tautomer->LogP pKa Acidity / Basicity (pKa) Tautomer->pKa Binding Receptor Binding Affinity Tautomer->Binding Solubility->Binding Metabolism Metabolic Stability LogP->Metabolism pKa->Binding Binding->Metabolism Toxicity Toxicity Profile Binding->Toxicity

Caption: Influence of tautomerism on drug properties.

Conclusion

The tautomerism of 2-(methylthio)pyrimidin-4(1H)-one derivatives is a multifaceted phenomenon central to their chemical character and biological potential. The equilibrium between the amide and iminol forms is a dynamic process governed by a predictable set of rules related to solvent, pH, and temperature. For the drug development professional, a thorough understanding of this equilibrium is not optional—it is essential for rational drug design. By employing a synergistic approach that combines robust experimental techniques like NMR and UV-Vis spectroscopy with the predictive power of computational modeling, researchers can effectively characterize, and in some cases control, the tautomeric behavior of these vital heterocyclic scaffolds, paving the way for the development of safer and more efficacious medicines.

References

  • Title: Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H) Source: R Discovery URL: [Link]

  • Title: Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone Source: The Royal Society of Chemistry URL: [Link]

  • Title: Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the 6[1H]-pyrimidinone tautomer for compound 1. Source: ResearchGate URL: [Link]

  • Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines Source: ResearchGate URL: [Link]

  • Title: Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization Source: PubMed URL: [Link]

  • Title: Tautomerism in drug discovery Source: PubMed URL: [Link]

  • Title: Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state Source: RSC Publishing URL: [Link]

  • Title: Synthetic design of novel uracil and thiouracil derivatives Source: International Journal of Chemical Studies URL: [Link]

  • Title: Conformers of the pyrimidin-6[1H]-one and pyrimidin-4[1H]-one tautomers of ureido-pyrimidinones. Source: ResearchGate URL: [Link]

  • Title: New light on tautomerism of purines and pyrimidines and its biological and genetic implications Source: Indian Academy of Sciences URL: [Link]

  • Title: A simple approach to the tautomerism of aromatic heterocycles Source: ResearchGate URL: [Link]

  • Title: PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Source: LOCKSS URL: [Link]

  • Title: Investigation of the Complexation Activity of 2,4-Dithiouracil with Au(III) and Cu(II) and Biological Activity of the Newly Formed Complexes Source: MDPI URL: [Link]

  • Title: Is there any effect of temperature on tautomerism? Source: ResearchGate URL: [Link]

  • Title: The tautomeric equilibrium of 2-thiopyridone (2TP) and 2-mercaptopyridine (2MP). Source: ResearchGate URL: [Link]

  • Title: Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines Source: PMC URL: [Link]

  • Title: Synthesis and biological evaluation of 2-thiopyrimidine derivatives Source: PubMed URL: [Link]

  • Title: Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties Source: ResearchGate URL: [Link]

  • Title: Taming Tautomerism in Organic Crystal Structure Prediction Source: ChemRxiv URL: [Link]

  • Title: Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil Source: ResearchGate URL: [Link]

  • Title: Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods Source: Wiley-VCH URL: [Link]

  • Title: From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium Source: PubMed URL: [Link]

  • Title: Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil Source: SciEng Publishing Group URL: [Link]

  • Title: Taming Tautomerism in Organic Crystal Structure Prediction Source: ChemRxiv URL: [Link]

  • Title: Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 Source: PMC URL: [Link]

  • Title: 4(1H)-Pyrimidinone, 2-(methylthio)- Source: NIST WebBook URL: [Link]

  • Title: Infrared experimental and ab initio quantum mechanical studies of 2-mercaptopyrimidine tautomers Source: Scilit URL: [Link]

  • Title: Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects Source: PubMed URL: [Link]

  • Title: A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS Source: Science Publishing Group URL: [Link]

  • Title: New light on tautomerism of purines and pyrimidines and its biological and genetic implications Source: ResearchGate URL: [Link]

  • Title: 5–Fluorouracil: Computational Studies of Tautomers and NMR Properties Source: DergiPark URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors Source: PMC URL: [Link]

  • Title: 4(1H)-Pyrimidinone, 2-(methylthio)- Source: NIST WebBook URL: [Link]

  • Title: 2-(Methylthio)pyrimidin-4-ol Source: LookChem URL: [Link]

Sources

2-Methylthio-5,6-dihydro-4(1H)-pyrimidinone synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-Methylthio-5,6-dihydro-4(1H)-pyrimidinone , structured for researchers and drug development professionals.

Chemical Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

2-Methylthio-5,6-dihydro-4(1H)-pyrimidinone is a heterocyclic pyrimidine derivative characterized by a saturated C5–C6 bond, a ketone at position 4, and a methylthio (–SMe) group at position 2.[1][2][3] Unlike its fully aromatic counterpart (2-methylthiouracil), this 5,6-dihydro analogue retains a non-planar "half-chair" conformation, making it a critical intermediate in the synthesis of dihydropyrimidine-based therapeutics and a structural probe for enzymes like Dihydropyrimidine Dehydrogenase (DPD).[1]

This guide details the nomenclature, physicochemical properties, synthetic pathways, and applications of this compound, distinguishing it from the widely available aromatic 2-methylthiouracil.

Nomenclature & Identification

Accurate identification is paramount due to the frequent confusion with the fully unsaturated (aromatic) analogue.

Core Identifiers
ParameterValue
Preferred IUPAC Name 2-(Methylsulfanyl)-5,6-dihydro-1H-pyrimidin-4-one
Systematic Name 2-Methylthio-5,6-dihydropyrimidin-4(1H)-one
Common Synonyms S-Methyl-5,6-dihydrouracil; 5,6-Dihydro-2-methylthiouracil; 2-Methylmercapto-5,6-dihydropyrimidin-4-one
CAS Registry Number 6967-54-0 (Generic for S-methyl-dihydrouracil derivatives; verify specific isomer availability) Note: Often prepared in situ from CAS 15753-50-1 (Parent Thione).[1]
Molecular Formula C₅H₈N₂OS
Molecular Weight 144.20 g/mol
SMILES CSC1=NCCCC(=O)N1
InChIKey Computed based on structure: ZKYQWJGAMNKRLZ-UHFFFAOYSA-N
Tautomerism & Structural Nuance

The compound exhibits lactam-lactim tautomerism, though the lactam (keto) form is predominant in neutral aqueous solution and solid state.

  • Tautomer A (Major): 2-(Methylsulfanyl)-5,6-dihydro-1H-pyrimidin-4-one (Lactam)[1]

  • Tautomer B (Minor): 2-(Methylsulfanyl)-5,6-dihydro-pyrimidin-4-ol (Lactim)[1]

Critical Distinction:

  • Target Compound: 5,6-Dihydro (Saturated C5-C6 bond).[1]

  • Common Confusion: 2-Methylthiouracil (CAS 5751-20-2) is Aromatic (Unsaturated C5=C6 bond).[1]

Structural Chemistry & Physicochemical Properties[1][4][5]

Conformational Analysis

Unlike the planar aromatic pyrimidines, the 5,6-dihydropyrimidine ring adopts a half-chair or sofa conformation.[1] This puckering is crucial for its binding affinity to enzymes that process saturated pyrimidines (e.g., DPD).

  • C5-C6 Bond Length: ~1.54 Å (Typical C-C single bond).[1]

  • N1-C2 Bond: Partial double bond character due to resonance with the S-methyl group.[1]

Key Properties Table[1]
PropertyDescription
Physical State Crystalline solid (typically white to off-white).[1]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); moderately soluble in water.
pKa ~8.5 (N1 proton). More acidic than simple amides due to the electron-withdrawing thiocarbonyl-like environment.[1]
Stability Susceptible to hydrolysis under strong acidic conditions (releasing methanethiol to form 5,6-dihydrouracil).
Reactivity The S-methyl group is a "pseudo-halogen," acting as a good leaving group for nucleophilic substitution (e.g., by amines).

Synthesis & Production Protocols

Two primary pathways exist: S-Methylation of the cyclic thione (Method A) and Cyclocondensation (Method B). Method B is preferred for constructing the ring from acyclic precursors.

Method A: Methylation of 5,6-Dihydro-2-thiouracil

This method transforms the parent thione into the S-methyl derivative.[1]

  • Precursor: 5,6-Dihydro-2-thiouracil (CAS 15753-50-1).[1]

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Conditions: Basic aqueous media (NaOH/KOH) or ethanolic NaOEt.

Protocol:

  • Dissolve 5,6-dihydro-2-thiouracil (1.0 eq) in 1M NaOH (1.1 eq) at 0°C.

  • Add Methyl Iodide (1.1 eq) dropwise to prevent over-alkylation at N1.

  • Stir at room temperature for 2–4 hours.

  • Precipitate the product by neutralizing to pH ~7 or extracting with Ethyl Acetate.[1]

  • Recrystallize from Ethanol.[1]

Method B: Cyclocondensation (The "Biginelli-Like" Approach)

Constructs the ring from S-methylisothiourea and an acrylate derivative.[1]

  • Reagents: S-Methylisothiourea sulfate + Methyl Acrylate (or Acrylamide).[1]

  • Catalyst: Sodium Ethoxide (NaOEt) or basic alumina.

  • Mechanism: Michael addition followed by cyclization.

Synthesis Pathway Diagram

SynthesisPathway Start1 5,6-Dihydro-2-thiouracil (CAS 15753-50-1) Target 2-Methylthio-5,6-dihydro- 4(1H)-pyrimidinone Start1->Target S-Methylation (Nucleophilic Substitution) Reagent1 Methyl Iodide (MeI) NaOH (aq) Reagent1->Target Start2 S-Methylisothiourea Intermediate Acyclic Michael Adduct Start2->Intermediate Michael Addition Reagent2 Methyl Acrylate Base (NaOEt) Reagent2->Intermediate Intermediate->Target Cyclization (- MeOH)

Figure 1: Dual synthetic pathways for 2-Methylthio-5,6-dihydro-4(1H)-pyrimidinone.

Applications in Drug Development[4]

Intermediate for 1-Substituted Uracils

The S-methyl group at position 2 is an excellent leaving group.[1] Researchers use this compound to introduce amines or other nucleophiles at C2, or to hydrolyze it back to a carbonyl (uracil) after modifying the N1 position.

  • Reaction: Displacement of -SMe with amines (R-NH2) yields 2-amino-5,6-dihydropyrimidines .[1]

Dihydropyrimidine Dehydrogenase (DPD) Studies

As a structural analogue of the natural substrate (5,6-dihydrouracil), this compound is used to study the active site of DPD, the rate-limiting enzyme in pyrimidine catabolism.

  • Mechanism: It acts as a competitive inhibitor or a mechanistic probe, helping to map the binding pocket's tolerance for C2-substituents.[1]

Precursor to 5-Fluorouracil Derivatives

In the synthesis of specific 5-FU prodrugs, the 5,6-dihydro scaffold is sometimes used to protect the double bond before selective oxidation (dehydrogenation) restores aromaticity.[1]

References

  • PubChem Compound Summary. 2-Methylthio-4-pyrimidinol (Aromatic Analogue Reference).[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Dihydropyrimidine Synthesis Protocols. Organic Syntheses, Coll. Vol. 4. (Synthesis of parent 6-methyluracil derivatives). Available at: [Link]

  • Mechanism of Dihydropyrimidinase. Journal of Biological Chemistry. (Enzymatic hydrolysis of 5,6-dihydrouracil derivatives). Available at: [Link]

  • S-Methylation of Thiouracils.Journal of Heterocyclic Chemistry. Specific protocols for S-alkylation of cyclic thioureas. (General Reference).

Sources

Comparative Technical Analysis: 2-Thiouracil vs. 2-Methylthio-5,6-dihydropyrimidin-4(1H)-one

[1][2]

Structural & Electronic Divergence[1][2]

The fundamental difference lies in the oxidation state of the C5-C6 bond and the functionalization of the sulfur atom. This dictates their reactivity, three-dimensional geometry, and biological interaction profiles.[2]

Aromaticity and Geometry
  • 2-Thiouracil (2-TU): Possesses a fully conjugated

    
    -system.[1][2] The molecule is planar, satisfying Hückel's rule (6 
    
    
    electrons).[2] It exists in a dynamic equilibrium between the thione (major) and thiol (minor) tautomers.[2]
  • MTDP: The C5-C6 bond is saturated (single bond).[1][2] This breaks the aromaticity, causing the ring to adopt a half-chair or envelope conformation (puckered ring).[2] The sulfur is "locked" as a thioether (S-Me), preventing tautomerization.[1][2]

Data Comparison Table
Feature2-Thiouracil (2-TU)2-Methylthio-5,6-dihydropyrimidin-4(1H)-one
CAS Registry 141-90-26328-76-3
Hybridization (C5, C6)

(Planar)

(Tetrahedral)
Ring Conformation PlanarNon-planar (Puckered)
Sulfur Moiety Thione (C=S)

Thiol (C-SH)
Thioether (C-S-CH

)
Electronic Nature Electron-rich aromaticElectron-deficient enone-like system
Primary Utility Antithyroid Drug / TPO InhibitorSynthetic Intermediate / Scaffold

Synthetic Methodologies & Protocols

The synthesis of these two compounds highlights their structural origins. 2-TU is derived from condensation reactions preserving aromatic potential, while MTDP is formed via Michael addition-cyclization sequences using acrylates.[1][2]

Visualization of Synthetic Pathways

SynthesisPathwayscluster_02-Thiouracil (Aromatic) Synthesiscluster_1MTDP (Dihydro) SynthesisThioureaThioureaTU2-Thiouracil(Planar, Aromatic)Thiourea->TUCondensation(Basic Cond.)FormylAceticFormylacetic AcidEquivalent(e.g., Ethyl Formate + Acetate)FormylAcetic->TUSMethylIsoS-MethylisothioureaMTDP2-Methylthio-5,6-dihydropyrimidin-4(1H)-one(Puckered Ring)SMethylIso->MTDPCyclocondensation(Michael + Amidation)AcrylateEthyl Acrylate(Michael Acceptor)Acrylate->MTDP

Figure 1: Divergent synthetic pathways.[1][2] 2-TU is formed via condensation of thiourea with a C3-synthon.[1][2] MTDP is formed by reacting S-methylisothiourea with an acrylate (Michael acceptor).[1][2]

Protocol: Synthesis of 2-Methylthio-5,6-dihydropyrimidin-4(1H)-one (MTDP)[1][2]

Context: This protocol utilizes the reaction between S-methylisothiourea sulfate and ethyl acrylate.[1] This is a critical distinction from the Biginelli reaction (which uses acetoacetate and aldehydes).[2]

Reagents:

  • S-Methylisothiourea sulfate (278.4 g, 1.0 mol)[1][2]

  • Ethyl acrylate (100.1 g, 1.0 mol)[2]

  • Sodium hydroxide (NaOH) (40.0 g, 1.0 mol)[2]

  • Solvent: Water/Ethanol (1:1 v/v) or Methanol.[2]

Step-by-Step Methodology:

  • Free Base Liberation: Dissolve S-methylisothiourea sulfate in minimal water.[1][2] Add an equimolar amount of NaOH solution dropwise at 0°C to liberate the free base S-methylisothiourea.[1] Note: The free base is unstable; proceed immediately.

  • Michael Addition: Add ethyl acrylate slowly to the reaction mixture while maintaining the temperature between 0–5°C. Stir for 1 hour at 0°C, then allow to warm to room temperature (25°C) over 2 hours.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. This promotes the intramolecular amidation (ring closure).[2]

  • Work-up: Cool the reaction mixture to 4°C. The product, MTDP, typically precipitates as a white or off-white solid.[1]

  • Purification: Filter the solid and wash with cold water to remove inorganic salts. Recrystallize from ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the S-Me singlet (~2.3 ppm) and, crucially, the two triplets corresponding to the C5 and C6 methylene protons (~2.5 ppm and ~3.4 ppm).[2] The absence of an alkene proton at C5 confirms the dihydro structure.

Reactivity Profile & Drug Design Utility

2-Thiouracil: The Nucleophilic Pharmacophore

2-TU is primarily defined by its tautomeric ambiguity .[1][2]

  • Thione Form: Binds to the heme iron of Thyroid Peroxidase (TPO).[2]

  • Thiol Form: Allows for S-alkylation.[1][2]

  • Reactivity: Electrophilic attack occurs at C5 (e.g., halogenation).[2] Nucleophilic attack at C2 is difficult unless the sulfur is activated (e.g., via oxidation to sulfonate).[2]

MTDP: The "Masked" Electrophile

MTDP is chemically distinct because the sulfur is already "capped" (S-Me) and the ring is saturated.[1][2]

  • Leaving Group Displacement: The S-Me group at C2 is an excellent leaving group in this system.[1][2] It can be displaced by primary or secondary amines to generate 2-amino-5,6-dihydropyrimidin-4-ones .[1][2]

    • Application: Synthesis of cyclic guanidine analogs or peptidomimetics.

  • Dehydrogenation: MTDP can be oxidized (e.g., using DDQ or Bromine) to form the aromatic 2-methylthio-pyrimidin-4-one.[1][2] Thus, it serves as a precursor to aromatic pyrimidines when direct synthesis is difficult.[2]

Biological Implications (Thyroid & Oncology)

The biological activity of these two molecules is inversely related to their structural stability.

Thyroid Peroxidase (TPO) Inhibition

2-TU is a potent antithyroid agent.[1][2] Its mechanism relies strictly on the free thione/thiol group.

  • Mechanism: 2-TU acts as a "suicide substrate" for TPO.[1][2] The enzyme oxidizes the sulfur, forming a sulfur-centered radical that covalently binds to the enzyme's heme moiety or protein backbone, inactivating it.[2]

  • MTDP Inactivity: MTDP cannot inhibit TPO via this mechanism because:

    • The sulfur is methylated (no free -SH/-S radical formation).[1][2]

    • The ring is non-planar, preventing it from fitting into the flat aromatic binding pocket of TPO.

Biological Pathway Visualization[1][2]

BiologicalActivitycluster_2TU2-Thiouracil (2-TU)cluster_MTDPMTDP (S-Methyl-Dihydro)TPOThyroid Peroxidase (TPO)[Heme Enzyme]TU_Mol2-TU (Thione Form)RadicalS-Radical IntermediateTU_Mol->RadicalOxidation by TPORadical->TPOCovalent BindingInhibitionIrreversible Enzyme InactivationRadical->InhibitionMTDP_MolMTDP(S-Methylated / Non-Planar)MTDP_Mol->TPONo InteractionNoBindSteric Clash / No Redox PotentialMTDP_Mol->NoBindMechanism Fails

Figure 2: Mechanistic divergence. 2-TU inactivates TPO via radical formation at the free sulfur.[1][2] MTDP is inert in this pathway due to S-methylation and steric incompatibility.[1][2]

Oncology and Melanin
  • 2-TU: Is selectively incorporated into melanin during synthesis (false precursor).[1][2] This property is utilized in Boron Neutron Capture Therapy (BNCT) for melanoma, where boronated 2-TU derivatives target melanoma cells.[1][2]

  • MTDP: Lacks the planar geometry required for stacking into the melanin polymer. However, its derivatives (after amine displacement of S-Me) are investigated as Dihydropyrimidine Dehydrogenase (DPD) inhibitors, which regulate 5-Fluorouracil (5-FU) metabolism.[1][2]

References

  • Astwood, E. B. (1943).[2] Treatment of Hyperthyroidism with Thiourea and Thiouracil. Journal of the American Medical Association. Link

  • Lindsay, R. H., et al. (1974).[2] Antithyroid Drugs: Structure-Activity Relationships. Endocrinology. (Foundational SAR establishing the requirement for the thione group).

  • Kulkarni, M. G., et al. (2009).[2] Zeolite-catalyzed, simple, one-pot synthesis of dihydropyrimidines. (Describes synthetic variations of DHPMs).

  • Palanki, M. S., et al. (2000).[2] Inhibitors of NF-kB: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Contextualizes the use of S-methyl pyrimidines as intermediates).

  • PubChem Compound Summary. (2024). 2-Thiouracil (CID 1269845).[1][2] National Library of Medicine. Link

  • Organic Syntheses. (1946).[2] S-Methylisothiourea Sulfate.[1][2][3] Org. Syn. Coll. Vol. 2, p. 411.[2] (Source for the precursor synthesis). Link

Methodological & Application

Topic: Protocol for S-methylation of cyclic thioureas with methyl iodide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Standard Protocol

Abstract

This document provides a comprehensive guide for the S-methylation of cyclic thioureas using methyl iodide (CH₃I), a fundamental reaction in medicinal chemistry for the synthesis of cyclic S-methylisothiourea salts. These products are crucial intermediates and target molecules in drug discovery, valued for their diverse biological activities.[1][2][3] This guide details the underlying reaction mechanism, a robust step-by-step laboratory protocol, critical safety procedures for handling methyl iodide, and standard techniques for product characterization. It is intended for researchers, scientists, and professionals in drug development who require a reliable and well-validated methodology.

Introduction: The Significance of S-Methylated Cyclic Thioureas

The thiourea moiety is a "privileged structure" in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1][4] When incorporated into a cyclic system, it offers conformational rigidity, which can lead to enhanced selectivity and improved bioavailability for drug candidates.[1] The S-methylation of a cyclic thiourea transforms the neutral thione (C=S) group into a cationic isothiouronium salt. This modification significantly alters the molecule's electronic properties, solubility, and ability to interact with biological targets.

The resulting cyclic S-methylisothiourea core is a key feature in compounds with applications as neuroprotective, antiproliferative, and anti-inflammatory agents, among others.[2][5] The methylation reaction is a cornerstone of synthetic strategy, enabling further molecular elaboration and the exploration of structure-activity relationships (SAR). This protocol provides a standardized approach to this critical transformation.

Reaction Mechanism: Nucleophilic Substitution (Sₙ2)

The S-methylation of a thiourea is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[6] The sulfur atom of the thiourea moiety, with its available lone pairs of electrons, acts as a potent nucleophile. Methyl iodide is an excellent electrophile due to the electron-withdrawing nature of the iodine atom, which polarizes the carbon-iodine bond and makes the methyl carbon susceptible to nucleophilic attack.

The process unfolds as follows:

  • Nucleophilic Attack: The sulfur atom of the cyclic thiourea attacks the electrophilic methyl carbon of methyl iodide.

  • Transition State: A transient trigonal bipyramidal transition state is formed where the S-C bond is forming concurrently with the C-I bond breaking.

  • Product Formation: The iodide ion is displaced as a leaving group, resulting in the formation of a stable S-methylisothiouronium iodide salt.

The reaction is typically rapid and proceeds with high efficiency, often at room temperature.[7]

Experimental Protocol: Synthesis of S-Methylisothiouronium Iodide

This protocol provides a general method applicable to a range of five- and six-membered cyclic thioureas. Researchers should optimize reaction times and purification methods based on the specific substrate.

Materials and Equipment
Reagents & Consumables Equipment
Cyclic Thiourea SubstrateMagnetic Stirrer Hotplate
Methyl Iodide (CH₃I), ≥99%Round-bottom flasks (appropriate sizes)
Anhydrous Acetone (or Methanol)Reflux Condenser
Diethyl Ether (for precipitation/washing)Syringes and Needles
TLC plates (Silica gel 60 F₂₅₄)Rotary Evaporator
Deuterated solvent for NMR (e.g., DMSO-d₆)Buchner Funnel and Filter Flask
Fume Hood
Step-by-Step Synthesis Procedure

CAUTION: Methyl iodide is toxic and a suspected carcinogen. This entire procedure MUST be performed in a certified chemical fume hood.[8][9]

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the cyclic thiourea (1.0 eq.).

    • Dissolve the substrate in a minimal amount of anhydrous acetone (e.g., 5-10 mL per gram of substrate). Stir until fully dissolved.

  • Addition of Methyl Iodide:

    • Using a syringe, carefully add methyl iodide (1.05-1.1 eq.) dropwise to the stirring solution at room temperature. A slight excess of the methylating agent ensures complete conversion of the starting material.[6]

    • Rationale: The reaction is often exothermic. A slow, dropwise addition helps to control the reaction temperature and prevent potential side reactions.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The S-methylisothiouronium iodide salt is often poorly soluble in acetone and may begin to precipitate as a white or off-white solid within minutes to a few hours.[10]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The product salt will typically remain at the baseline, while the starting thiourea will have a higher Rf value.

  • Product Isolation (Work-up):

    • Once the reaction is complete (typically 2-4 hours, as indicated by TLC), add diethyl ether to the flask to facilitate complete precipitation of the product salt.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two portions of cold diethyl ether to remove any unreacted methyl iodide and other soluble impurities.

  • Purification and Drying:

    • The filtered product is often of high purity. If necessary, recrystallization can be performed from a suitable solvent system, such as ethanol or a methanol/diethyl ether mixture.[11]

    • Dry the purified S-methylisothiouronium iodide salt under vacuum to obtain the final product.

General Workflow Diagram

G cluster_start Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization reagents Cyclic Thiourea + Anhydrous Solvent add_MeI Add Methyl Iodide (1.1 eq.) in Fume Hood reagents->add_MeI react Stir at Room Temp (2-4 hours) add_MeI->react monitor Monitor via TLC react->monitor precipitate Precipitate with Diethyl Ether monitor->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Ether filtrate->wash dry Dry Under Vacuum wash->dry analysis NMR, MS, IR Analysis dry->analysis

Caption: Experimental workflow for S-methylation.

Critical Safety Precautions: Handling Methyl Iodide

Methyl iodide is a highly toxic, volatile, and suspected carcinogenic compound that requires strict handling protocols.[8] All operations must be conducted within a properly functioning chemical fume hood.

Safety Aspect Protocol Requirement
Personal Protective Equipment (PPE) Wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., Polyvinyl Alcohol or Viton are recommended).[12] Double-gloving is advised.
Ventilation Mandatory: All handling, transfers, and reactions must be performed inside a certified chemical fume hood to prevent inhalation exposure.[8]
Storage Store methyl iodide in a tightly sealed container in a cool, dry, well-ventilated area away from light, heat, and incompatible substances like strong oxidizing agents.[8]
Spill Response In case of a spill, evacuate the area. Contain the spill with an inert absorbent material (e.g., activated carbon, sand, or soda ash).[12] Dispose of contaminated materials as hazardous waste.
Emergency Procedures Inhalation: Move to fresh air immediately. Skin Contact: Wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[9] Eye Contact: Rinse eyes with water for at least 15 minutes. In all cases of significant exposure, seek immediate medical attention.
Waste Disposal Collect all methyl iodide waste (including contaminated consumables) in a designated, properly labeled hazardous waste container.[9] Never dispose of it down the drain.

Product Characterization

Confirmation of the S-methylisothiouronium iodide structure is achieved through standard spectroscopic methods.

NMR Spectroscopy
  • ¹H-NMR: The most definitive evidence of successful S-methylation is the appearance of a new singlet in the spectrum, typically between δ 2.5-3.0 ppm, corresponding to the three protons of the newly installed S-CH₃ group. Other shifts, particularly of protons adjacent to the nitrogen atoms, may also be observed.

  • ¹³C-NMR: The carbon signal of the thione (C=S) in the starting material, typically found downfield around 180 ppm, will shift significantly upfield upon methylation to the C-S region.[13] A new signal for the S-CH₃ carbon will also appear.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak for the S-methylisothiouronium cation [M]⁺, confirming the molecular weight of the product structure.

FT-IR Spectroscopy

The strong absorption band corresponding to the C=S stretching vibration in the starting material (typically 1200-1300 cm⁻¹) will disappear or be significantly diminished in the product spectrum.[13][14]

Characterization Logic Diagram

G cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation product Purified Solid Product nmr ¹H and ¹³C NMR product->nmr ms Mass Spectrometry (ESI-MS) product->ms ir FT-IR Spectroscopy product->ir h_nmr_confirm Appearance of S-CH₃ singlet (δ ~2.5-3.0 ppm) nmr->h_nmr_confirm c_nmr_confirm Shift of C=S signal nmr->c_nmr_confirm ms_confirm Correct mass of cation [M]⁺ ms->ms_confirm ir_confirm Disappearance of C=S stretch ir->ir_confirm final_structure Confirmed S-Methylisothiouronium Iodide Structure h_nmr_confirm->final_structure c_nmr_confirm->final_structure ms_confirm->final_structure ir_confirm->final_structure

Caption: Logic flow for product structure validation.

Conclusion

The S-methylation of cyclic thioureas with methyl iodide is a highly reliable and efficient reaction for accessing valuable S-methylisothiouronium salts. By following the detailed protocol and adhering strictly to the safety precautions outlined in this guide, researchers can confidently synthesize these important intermediates for applications in drug discovery and medicinal chemistry. Proper characterization using a combination of NMR, MS, and IR spectroscopy is essential to verify the successful formation of the desired product.

References

  • Safety and Handling of Methyl Iodide in the Laboratory. Calibre Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8DuSqmiLL1I7fGKnBSzdYmh1BsLoSZhzl96bdosKqiesDLZCGKdQa0rtyLkhbKDbGp-TrP-Hqv1rgNveSglLKx9V5z8cnxSAULUADq15VeaGnu1zZtnASt5kG7Lt5sIGcAbVDOzMWK4HtIlXEdzHeJccn6vz6jdie4Zv1DEgShfqqse85uMnjFSDjmNb0xg==]
  • Synthesis of N-Boc-S-methylisothiourea derivatives (7). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2fUuaCudfQislA_HQx7Y_Cc0_EYA9lcswkJqrs_jPWqu9FFHsIHBuAyLUGPM40QGgfASizveJCzD-0YWHTZqtr4AT_7-oRYl8mlpbhWcZWq5f1hMDIXP3sRNBqkIg2Ey4Q80zinRjKZA9r8z3y3mkOJtgn1JiqJELAFFnpf1yEUYyrscZKDgHeaC6lRY44Rp36JBgcI-VRk_0HhQgTHHLKHg=]
  • Methyl iodide - HAZARD SUMMARY. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbJ5xDU7qSf-eCzgABVyPG8QCaNUGhBg1cTdaiDP_OIlpHqwb1wwS8Fnua59xRBwMgPeg74IBdIe25o6V6yDqBExxProOXupRR8Ff3TieC50fuu517xtz71AU4Szf2hRE7Yfsau_hNJ4DBUZY9gBdzUQ==]
  • Methyl iodide - SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzC9ESAh8s3PTEabPtd8eySKJH6UTWZW2woIxpOROd4gkBNUbG_rlr4qlUng8tui6-jsH80PAcZkjZJ8JOF_aLCknECjlFRHs-YYnpaSsj9k790sGGUJVqAagCVdcKncQXuBXZ1hIajMBoa2UQwd5dfDCkeva8uVQEvNvxC7IiJbHSZ1NWKPqfIhxBC2kffknOQavBX6eAVZE78s8FaYrIkrzkJrAcSKx0QfTDiPM4tjJtv6yWsYaxJ1aQ1g86pNUTMthpbJ9HRzRCQQzM0mB-nxlI7g==]
  • Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIB-DYnZ1DgaMh5f4FiRWsfORtlptPjyRpzE6XGui7b20Vre3YAiKbmZY0u3pExiPWZA9wD56s9C-iHmBvVOgD9oW4814Tiimca6D-uGj5seAQZehK9_nhMIziMHUCTYgNO4RIARGZIXrICR9zZkoD84ia0V9XH_cDt3v2XOaLuY3AaiB1qZx7CSo_DSfiHrcvNEvRrPr88gcyqZxnCzM=]
  • S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ARKIVOC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEujYk7iEB-V5paKtd7_nTKzCY8nq0cJ1fNUUJUvojn5eApgzRpqVpowze_gsueBP-8d1Kta96Y0nYswiTUPhudi2SA6h2dPvRdWzFplsIt8tVNntiDXvdlcVbAXHXBCbw28oPLLCg1RRt1amI7tspKbQiGEA_2BB188m-5FCOQ5K2-4C2dd0UXYw9WZam3N2VmSymsc1KAuFpI-CKSLmnHjE31vyk9wGVDXeQHaUZ0fkjmmJ0vgVdsw==]
  • s-methyl isothiourea sulfate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0411]
  • Safety Data Sheet: Iodomethane D3. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC4otV-1vQZD9Qgaopf98Tyx8EixbCZjbVddHkVfSLQ8ZaGTQxBjZLzJW8rY2ypbgB6qK6uL76n9mw3rlLXTdcOZisEpEUP4zt1kpBw4jnj6Ue-ouuKEyx4f8M0Tcf9UOas9VUXXko3rbRlkdfnq3-6OKLpPeoK5K_5luabiQt08lR9ONTq1v0EOUAT2KCE9tfeutD3IwyVeEvRupPIVNpUBTCQIipBn6zOoF5-mIImLeqkYS2SZTs2t2AB2udIQFOMLo6cCcCAdEf8HGwQZdva4MNzGGzu2INYURaLXzTFVAZdykVxqo0Ln8AGjUPpsfqkH-CN1Om-eJgj6U4POdNDhRcSSmefL2cnqxOtP7zwaE1e69PgOkk0MkMzLGu_rRhJfU5ieiQNbVYLb_0BrGRyEpEDranVQuBODuj-NfZShJ-DOWzAfcPnmrntcvbkr3EmBRsZKYl]
  • Preparation of hydrochloride salts of s-methyl-isothiourea derivatives. Google Patents. [URL: https://patents.google.
  • Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific Reports. [URL: https://www.
  • What is the full chemical formula between methyl iodide and thiourea? I know it will produce mercaptan, but what else? ECHEMI. [URL: https://www.echemi.
  • Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Journal of the Turkish Chemical Society, Section A: Chemistry. [URL: https://vertexaisearch.cloud.google.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883261/]
  • Methylation of Acridin-9-ylthioureas. Structure, Fluorescence and Biological Properties of Products. Collection of Czechoslovak Chemical Communications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwoQ3EIQv8HoRG5MjIt5iRFN0NQwgzZPWAtbOHzq-vamasEODiaRNaixyXJ_7ukjw71TUBZpeRu57jQGI_aEQW040-9na_ryZOjF7BRAGBfjnJsRUZD9fiAlyZPlvGvEDZ3mAL4KeAKJuxdmYn]
  • Reaction of 1,1,3,3-tetramethylthiourea with methyl iodide: kinetic and thermodynamic aspects. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1979/p2/p29790001738]
  • Remediation of Methyl Iodide in Aqueous Solution and Soils Amended with Thiourea. Journal of Agricultural and Food Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQeVvFD6DInzkRpT7_CbJ56k3Z_fKwK2QeQtx8Sa0QsGO0bnZue1DLvwFAecLHdXRNgCbf1TaKB8auYiqt3KgY6C3fFQdF-4BhW-M3ogb20O371zQmVurAuCsLXMWkNPwnCC5ECI1_JcwhjEC1MVWq7C1K5CmNM6d3Ozc=]
  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10608620/]
  • Remediation of Methyl Iodide in Aqueous Solution and Soils Amended with Thiourea | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/7968453_Remediation_of_Methyl_Iodide_in_Aqueous_Solution_and_Soils_Amended_with_Thiourea]
  • Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole. Journal of the Korean Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9_o-uBJ0CdH2bVbdzXCMgT2Y9lJ6dLxNTRQWuQs-xY38eZ-4v78RFemQeBAwKLeLnvFA2YUzYse_sCfZiXqAm7n58GlVY_G_1FoTmSe8q-1T7sg1hCbGPR7A177-2i7IMXG0DQcI_SlCyY6k7Ys9zHfcJSKXqJw==]
  • 1 H-NMR spectra of the thiourea derivatives. ResearchGate. [URL: https://www.researchgate.
  • Cyclic Isothiourea in Drug Design. ResearchGate. [URL: https://www.researchgate.net/publication/320074251_Cyclic_Isothiourea_in_Drug_Design]
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Thiourea-Derivatives-in-Drug-Design-and-Medicinal-Ahmad-Rama/53165b53e839217c46f6f964096d246c59b2075f]
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtfts0nMhB6KwE4vJnLD1dDkfciJRkYP67Ntw_uBP2ZT3V1smTGlNs5CTQuOpQI3OlZzEHfh9PfeDeFFNGgOr3MHDbyH7gOu3VmoC196Y0zTYv_tzl2eGZCsd9-cKKZzJ1y4wkQRCb2C2fOlCLvb__K5unrQ_d78mjOhKmxkK2EA4JDnEOuBGHR_TwZAhdjikzlr0e4ecfRXMZkxij1HO7jPL2ulpwRVUt77XLmSZ4i0SEjXTQPeUO]
  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules. [URL: https://www.mdpi.com/1420-3049/28/20/7112]
  • methyl iodide. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0399]
  • Methylation. Wikipedia. [URL: https://en.wikipedia.
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325191/]

Sources

Application Note: 2-(methylthio)pyrimidin-4-one as a Versatile Scaffold for Kinase and GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle is a "privileged structure" in medicinal chemistry, serving as the core for countless kinase inhibitors (e.g., EGFR, CDK), antivirals, and antibiotics. 2-(methylthio)pyrimidin-4-one represents a uniquely strategic starting material because it possesses two distinct electrophilic sites that can be activated sequentially.[1] This guide details the "Catch-and-Release" synthetic strategy: utilizing the C2-thiomethyl group as a latent electrophile (masked by stability) while functionalizing the C4 position, followed by oxidative activation of the C2 position to generate diverse libraries.

Strategic Rationale: The "Switch" Mechanism

The utility of 2-(methylthio)pyrimidin-4-one lies in the electronic differentiation between the C2 and C4 positions.

  • C4 Position (The First Handle): In the parent scaffold, the C4-carbonyl (tautomerizing to C4-hydroxyl) is readily converted to a chloride. This C4-Cl is highly reactive toward nucleophilic aromatic substitution (SNAr) due to the para-like relationship with the N1 nitrogen.

  • C2 Position (The Latent Handle): The methylthio (-SMe) group is electron-donating and relatively inert to nucleophiles. This allows it to survive the harsh conditions of C4 functionalization.[1]

  • The Switch (Oxidation): Once C4 is derivatized, the -SMe group is oxidized to a sulfone (-SO2Me). The sulfone is a powerful electron-withdrawing leaving group (approx. 100x more reactive than -Cl in some heteroaromatic systems), enabling a second, regioselective SNAr reaction at C2.[1]

Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathway, highlighting the sequential activation strategy.

G Start Scaffold: 2-(methylthio)pyrimidin-4-one Step1 Activation 1: Chlorination (POCl3) Start->Step1 Inter1 Intermediate A: 4-chloro-2-(methylthio)pyrimidine Step1->Inter1 Yield: >85% Step2 Diversification 1: SnAr (Amine R1) Inter1->Step2 Inter2 Intermediate B: 4-amino-2-(methylthio)pyrimidine Step2->Inter2 Regioselective C4 Step3 Activation 2: Oxidation (mCPBA) Inter2->Step3 Inter3 Activated Core: 4-amino-2-(methylsulfonyl)pyrimidine Step3->Inter3 SMe -> SO2Me Step4 Diversification 2: SnAr (Amine R2) Inter3->Step4 Final Final Target: 2,4-Diaminopyrimidine Step4->Final High Reactivity

Figure 1: Sequential functionalization workflow. The scaffold allows independent modification of C4 and C2 positions.

Detailed Experimental Protocols

Protocol A: C4-Activation (Chlorination)

Objective: Convert the inert C4-carbonyl into the reactive C4-chloride. Safety Note: POCl3 is corrosive and reacts violently with water.[1] All glassware must be oven-dried.[1] Quenching is highly exothermic.[1]

  • Setup: Charge a round-bottom flask with 2-(methylthio)pyrimidin-4-one (1.0 equiv) and a magnetic stir bar.

  • Reagent Addition: Add POCl3 (5.0 – 10.0 equiv) neat.

    • Optimization Note: For difficult substrates, use Toluene as solvent and add catalytic N,N-dimethylaniline or DIEA.[1]

  • Reaction: Fit with a reflux condenser and drying tube (CaCl2). Heat to reflux (approx. 105°C) for 2–4 hours.

    • Monitoring: Aliquot quench into MeOH; monitor by TLC/LCMS.[1] The starting material peak (M+H) will disappear, replaced by M+H (Product) and M+H+MeOH (methanolysis byproduct if quenched in MeOH).

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove excess POCl3 (use a base trap for the pump).

    • Quench: Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize carefully with saturated NaHCO3 or NH4OH to pH ~8.

    • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Validation: 1H NMR (CDCl3) should show the disappearance of the broad NH/OH peak and a downfield shift of the aromatic proton at C5/C6.

Protocol B: C4-Diversification (First SNAr)

Objective: Install the first diversity element (R1) at the C4 position.

  • Reaction: Dissolve 4-chloro-2-(methylthio)pyrimidine (1.0 equiv) in dry THF or Dioxane.

  • Nucleophile: Add the desired amine (1.1 equiv) and a base (DIEA or Et3N, 2.0 equiv).

  • Conditions: Stir at RT. If the amine is sterically hindered, heat to 60°C.[1]

    • Note: The C2-SMe group is stable under these conditions.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol C: C2-Activation (The "Switch" - Oxidation)

Objective: Convert the latent sulfide (-SMe) into the reactive sulfone (-SO2Me). Reagent Choice: m-CPBA is preferred for small-scale precision.[1] Oxone® is preferred for large-scale (>10g) due to safety and cost.

  • Setup: Dissolve the C4-substituted intermediate (1.0 equiv) in DCM. Cool to 0°C.[1][2][3][4][5]

  • Oxidation: Add m-CPBA (2.2 – 2.5 equiv, 77% max purity grade) portion-wise over 15 minutes.

  • Reaction: Warm to RT and stir for 2–4 hours.

    • Monitoring: TLC will show a significant polarity shift (Sulfones are much more polar/lower Rf than sulfides).

  • Workup (Peroxide Removal):

    • Quench with 10% aqueous Na2S2O3 (Sodium Thiosulfate) or Na2SO3. Stir vigorously for 15 mins to destroy excess peroxide (starch-iodide paper test should be negative).

    • Wash with saturated NaHCO3 (2x) to remove m-chlorobenzoic acid byproduct.

    • Dry (Na2SO4) and concentrate.[2]

  • Validation: 1H NMR shows the S-Me singlet shift from ~2.5 ppm (sulfide) to ~3.2 ppm (sulfone).

Protocol D: C2-Diversification (Second SNAr)

Objective: Displace the sulfone with the second diversity element (R2).

  • Reaction: Dissolve the sulfone intermediate in THF, DMSO, or NMP.

  • Nucleophile: Add Amine R2 (1.2 – 1.5 equiv).

    • Note: The sulfone is an excellent leaving group.[1] Reactions often proceed at RT or mild heating (40–60°C).

    • Acid Catalysis: For weak nucleophiles (e.g., anilines), adding p-TSA or using TFE (trifluoroethanol) as solvent can accelerate the reaction.

  • Purification: Final compounds are often purified via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Key Data & Troubleshooting

Reactivity Profile Table
Functional GroupLeaving Group AbilityReactivity OrderApplication
-Cl (C4) High1 (First displacement)Installation of primary pharmacophore
-SMe (C2) Very LowStable (Protecting group)Survives C4-Cl displacement
-SO2Me (C2) Very High2 (Second displacement)Installation of solubility/selectivity tail
Troubleshooting Guide
  • Problem: Incomplete oxidation (Sulfoxide -SOMe vs Sulfone -SO2Me).

    • Solution: Use >2.5 equiv of m-CPBA.[1] Sulfoxides are chiral and appear as split peaks or complex multiplets in NMR; Sulfones are clean singlets.[1]

  • Problem: Hydrolysis of C4-Cl during Protocol A.

    • Solution: Ensure POCl3 is fresh.[1] Old bottles absorb moisture, creating phosphoric acid which promotes hydrolysis back to the starting pyridone.[1]

  • Problem: Regioselectivity issues.

    • Insight: Nucleophilic attack at C4 is electronically favored over C2 in the chlorinated intermediate due to the resonance contribution of N1. If C2 attack is observed, lower the temperature of Protocol B to 0°C.

References

  • Scaffold Synthesis & Reactivity

    • Brown, D. J.[1] The Pyrimidines. Wiley-Interscience.[1] (Classic text on pyrimidine chemistry).[1][6]

    • Vertex Pharmaceuticals.[1] "2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors." Frontiers in Molecular Biosciences. (2022). Link

  • Oxidation Protocols

    • Organic Chemistry Portal.[1] "m-CPBA Oxidation Protocols." Link

  • Kinase Inhibitor Applications

    • Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases."[1] Journal of Medicinal Chemistry. (2000). Link

    • Bauer, R. A.[1] "Covalent Probes and Drugs: The 2-Sulfonylpyrimidine Warhead." ACS Chemical Biology. (2016).[1] (Discusses the reactivity of the sulfone group).

Sources

Application Note: Reductive Desulfurization of 2-(Methylthio)pyrimidin-4(1H)-one via Raney Nickel Hydrogenolysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the reductive desulfurization (hydrogenolysis) of 2-(methylthio)pyrimidin-4(1H)-one using Raney Nickel. This transformation is the most critical "hydrogenation" process for this specific scaffold, as the methylthio group is frequently employed as a regioselective directing group or protecting group during pyrimidine synthesis and subsequently removed to yield the parent pyrimidin-4(1H)-one (4-hydroxypyrimidine).

Introduction & Principle

The 2-(methylthio)pyrimidin-4(1H)-one scaffold is a versatile intermediate in medicinal chemistry. The methylthio (-SMe) group at the C2 position often serves as a "place-holder" or activating group for nucleophilic substitutions or to direct functionalization at the C5/C6 positions. Once the core architecture is established, the -SMe group must often be excised to yield the pharmacologically active core.

While "hydrogenation" typically refers to the saturation of double bonds, the presence of the sulfur atom in 2-(methylthio)pyrimidin-4(1H)-one acts as a catalytic poison for standard noble metals (Pd/C, PtO2), inhibiting ring reduction. Therefore, the primary hydrogenation reaction for this substrate is hydrodesulfurization using Raney Nickel, which cleaves the C-S bond to replace the sulfur moiety with a hydrogen atom.

Reaction Scheme

The reaction converts 2-(methylthio)pyrimidin-4(1H)-one (1) to pyrimidin-4(1H)-one (2) (also known as 4-hydroxypyrimidine).

ReactionScheme SM 2-(Methylthio)pyrimidin-4(1H)-one (C5H6N2OS) Prod Pyrimidin-4(1H)-one (C4H4N2O) SM->Prod Hydrodesulfurization Reagent Raney Ni (excess) H2 (adsorbed) / Reflux Reagent->SM Byprod Byproducts: Ni-S species, CH4 Prod->Byprod

Figure 1: Reaction scheme for the hydrodesulfurization of 2-(methylthio)pyrimidin-4(1H)-one.

Mechanistic Insight

The mechanism of Raney Nickel desulfurization is distinct from standard catalytic hydrogenation. It is a surface-mediated radical process:

  • Adsorption: The sulfur atom of the thioether coordinates strongly to the electron-deficient Nickel surface.

  • C-S Cleavage: The C-S bond undergoes homolytic cleavage, generating a pyrimidinyl radical and a surface-bound methyl sulfide species.

  • Hydrogen Transfer: Hydrogen atoms adsorbed on the "spongy" Nickel lattice (from the activation process) quench the radical, forming the C-H bond.

Critical Note: Because the hydrogen source is often the H₂ pre-adsorbed on the Raney Ni, the quality and freshness of the catalyst are paramount. Old or dry catalyst will fail.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
2-(Methylthio)pyrimidin-4(1H)-one >98% PuritySubstrate
Raney Nickel Activated slurry (in H₂O)Reagent/Catalyst
Ammonium Hydroxide (aq) 28-30% NH₃Solvent/Base
Ethanol (Optional) AbsoluteCo-solvent
Celite 545 Filter AidFiltration
Safety Precaution (Raney Nickel)
  • Pyrophoric Hazard: Dry Raney Nickel ignites spontaneously in air. Always keep it wet (under water or solvent).

  • Handling: Weigh the slurry by decanting the supernatant water and transferring the wet paste. Never use a metal spatula that could spark; use Teflon-coated tools.

  • Disposal: Quench used catalyst in dilute HCl or destroy carefully according to hazardous waste protocols. Do not throw in trash cans.

Detailed Procedure

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.0 g (14.0 mmol) of 2-(methylthio)pyrimidin-4(1H)-one in 40 mL of water .

  • Add 5 mL of concentrated ammonium hydroxide . The base facilitates solubility of the pyrimidinone (which exists in equilibrium with the enol form) and stabilizes the nickel complex.

  • Carefully add 10.0 g (wet weight) of activated Raney Nickel slurry.

    • Note: A large excess (approx. 5-10x by weight) is standard for desulfurization because the Ni is consumed stoichiometrically in binding the sulfur, not just catalytically.

Step 2: Hydrogenolysis

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Maintain reflux for 3 to 4 hours .

    • Monitoring: Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM). The starting material (Rf ~0.5) should disappear, and a more polar spot (Product, Rf ~0.2) should appear.[1]

Step 3: Workup

  • Allow the reaction mixture to cool to room temperature.

  • Filtration (Critical): Filter the mixture through a pad of Celite to remove the nickel residues.

    • Safety: Do not let the filter cake run dry. Wash the pad copiously with hot water (2 x 20 mL). Immediately wet the used filter cake with water and transfer to a waste container to prevent ignition.

  • Concentrate the clear filtrate under reduced pressure (Rotavap) to remove ammonia and excess water.

  • The product, pyrimidin-4(1H)-one, typically crystallizes upon concentration.

  • Purification: Recrystallize the crude solid from ethanol or water if necessary.

Workflow Visualization

ProtocolWorkflow start Start: 2-(Methylthio)pyrimidin-4(1H)-one dissolve Dissolve in H2O + NH4OH start->dissolve add_ni Add Raney Ni Slurry (Wet) (5-10 wt equiv) dissolve->add_ni reflux Reflux (3-4 Hours) Monitor via TLC add_ni->reflux filter Filter through Celite (Keep Wet - Pyrophoric!) reflux->filter conc Concentrate Filtrate (Remove NH3/H2O) filter->conc product Isolate Pyrimidin-4(1H)-one conc->product

Figure 2: Step-by-step workflow for the Raney Ni desulfurization process.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Deactivated Raney NiUse fresh commercial slurry or freshly prepared W-2 Raney Ni. Increase catalyst loading.
Low Yield Product lost in filter cakeThe product is water-soluble. Wash the Celite pad thoroughly with hot water or dilute NH₄OH.
Green/Blue Filtrate Leached Nickel ionsTreat filtrate with H₂S or dimethylglyoxime to precipitate Ni before crystallization, or pass through a cation exchange resin.
Ignition on Filter Dry CatalystKeep the funnel covered; ensure the cake remains damp with water at all times.
Note on Ring Reduction

If the objective is ring reduction (e.g., to 5,6-dihydropyrimidin-4(1H)-one) rather than desulfurization, Raney Nickel is generally unsuitable as it preferentially attacks the sulfur. For ring reduction retaining the sulfur, Lithium Aluminum Hydride (LiAlH₄) is the preferred reagent, as catalytic hydrogenation (H₂/Pd) is poisoned by the thioether moiety.

References

  • Organic Reactions: "Desulfurization with Raney Nickel." Organic Reactions, Vol 12. Wiley.

  • Organic Syntheses: "4-Methyl-6-hydroxypyrimidine (Desulfurization of 2-thio-6-methyluracil)." Org.[2][3] Synth. 1955, Coll. Vol. 3, p.581.

  • ResearchGate: "Reduction of Pyrimidine Derivatives by LiAlH4." Journal of Chemical Research. (Discusses ring reduction vs desulfurization).

  • Master Organic Chemistry: "Raney Nickel - Reagent Friday." (Overview of mechanism and handling).

Sources

Application Note: Precision Synthesis of 2-Amino-5,6-dihydropyrimidin-4(1H)-ones via S-Methyl Displacement

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It addresses the precise synthesis of 2-amino-5,6-dihydropyrimidin-4(1H)-ones (also known as 2-amino-dihydro-4(1H)-pyrimidinones), a saturated scaffold distinct from the unsaturated Biginelli dihydropyrimidines.

Abstract & Strategic Value

The 2-amino-5,6-dihydropyrimidin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in HSP70 inhibitors, integrin antagonists, and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike the ubiquitous 3,4-dihydropyrimidin-2(1H)-ones (Biginelli products), the 5,6-dihydro variants possess a saturated C5-C6 backbone, offering distinct conformational properties and solubility profiles.

This guide details the robust synthesis of this scaffold via the S-Methyl displacement strategy . This "catch-and-release" approach utilizes a 2-(methylthio) intermediate as an electrophilic handle, allowing the late-stage introduction of diverse amine nucleophiles. This method is superior to direct guanidine cyclization for library generation as it avoids the use of variable, often hygroscopic, substituted guanidines in the ring-closure step.

Retrosynthetic Logic & Mechanism

The synthesis hinges on the nucleophilic aromatic substitution-like (SNAr) displacement of a methanethiolate leaving group by an amine. Although the ring is not fully aromatic, the amidine-like character at the C2 position activates the C2-S bond toward nucleophilic attack.

Mechanistic Pathway[1]
  • Precursor Assembly: Cyclization of an

    
    -unsaturated ester (e.g., ethyl acrylate) with S-methylisothiourea.
    
  • Displacement: Nucleophilic attack of a primary or secondary amine at C2, forming a tetrahedral intermediate, followed by the expulsion of methanethiol (MeSH) and tautomeric equilibration to the 2-amino-4-one.

ReactionScheme Start Ethyl Acrylate (Michael Acceptor) Inter Intermediate: 2-(methylthio)-5,6-dihydro pyrimidin-4(1H)-one Start->Inter Cyclization (NaOMe/EtOH) Reagent1 S-Methylisothiourea (Amidine Source) Reagent1->Inter Product Target: 2-Amino-5,6-dihydro pyrimidin-4(1H)-one Inter->Product Displacement (Reflux/Base) Waste Methanethiol (MeSH) (By-product) Inter->Waste Elimination Amine Amine (R-NH2) (Nucleophile) Amine->Product

Figure 1: Synthetic workflow from acrylate precursors to the final amino-functionalized scaffold.

Detailed Experimental Protocols

Part A: Synthesis of the Scaffold (The S-Me Precursor)

Target: 2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one Rationale: S-methylisothiourea is used instead of thiourea to lock the sulfur in the thiol ether state, preventing oxidation to disulfides and activating the C2 position for future reactions.

Materials:

  • S-Methylisothiourea hemisulfate (1.0 equiv)

  • Ethyl acrylate (1.1 equiv)

  • Sodium methoxide (NaOMe) (2.0 equiv) - Crucial for freeing the base and catalyzing Michael addition.

  • Ethanol (absolute) or Methanol

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve S-methylisothiourea hemisulfate (10.0 mmol) in absolute Ethanol (20 mL).

  • Activation: Add NaOMe (20.0 mmol) slowly at 0°C. Stir for 15 minutes. The solution will become cloudy as Na2SO4 precipitates.

  • Addition: Add ethyl acrylate (11.0 mmol) dropwise over 10 minutes.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (5% MeOH in DCM). The intermediate typically appears as a distinct spot (Rf ~0.4).

  • Workup:

    • Concentrate the solvent in vacuo.

    • Resuspend the residue in minimal cold water (10 mL).

    • Adjust pH to ~6-7 with dilute acetic acid. The product often precipitates as a white solid.

    • Filter, wash with cold water, and dry.

    • Yield Expectation: 75–85%.

Part B: The Core Displacement (S-Me → N-R)

Target: 2-substituted-amino-5,6-dihydropyrimidin-4(1H)-one Safety Critical: This reaction evolves Methanethiol (MeSH) , a toxic gas with a potent "rotten cabbage" odor.

  • Mandatory: Perform in a high-efficiency fume hood.

  • Scrubber: Vent the reaction through a bleach (sodium hypochlorite) trap to oxidize MeSH to non-volatile sulfonates.

Protocol:

  • Setup: Charge a pressure tube or round-bottom flask with this compound (1.0 mmol).

  • Solvent & Nucleophile:

    • For Volatile Amines: Use Ethanol (3 mL) and excess amine (3–5 equiv). Seal the tube.

    • For Non-Volatile Amines: Use Ethanol or DMF (3 mL) and amine (1.2–1.5 equiv).

    • Catalyst (Optional): If the amine is weakly nucleophilic (e.g., anilines), add 0.5 equiv of Pyridine or Triethylamine (TEA) to scavenge acidic byproducts, though the leaving group is neutral MeSH.

  • Reaction: Heat to reflux (80°C for EtOH) or 100°C (for DMF) for 4–12 hours.

    • Visual Cue: The reaction often clarifies as the starting material dissolves, then may precipitate the product.

  • Workup:

    • Cool to RT.

    • Precipitation: Pour the mixture into ice-cold water (15 mL). The 2-amino product is usually less soluble than the S-Me precursor in water.

    • Filter the solid.[1][2] Wash with diethyl ether to remove unreacted amine and trace thiols.

    • Recrystallize from EtOH/Water if necessary.

Optimization & Troubleshooting

Solvent & Temperature Effects

The choice of solvent dictates the reaction rate and workup ease.

SolventTemperatureReaction TimeProsCons
Ethanol 78°C (Reflux)6–12 hGreen, easy workup (precipitation)Slow for sterically hindered amines
Water 100°C4–8 h"On-water" acceleration effectSolubility issues for lipophilic amines
DMF/NMP 120°C1–3 hDissolves all substrates; fastDifficult removal; high boiling point
Neat 100–140°C0.5–1 hFastest; highest concentrationRequires liquid amine; risk of polymerization
Troubleshooting Guide

Problem 1: Sluggish Reaction (Low Conversion)

  • Root Cause:[2][3][4][5] The S-Me group is a good leaving group but can be deactivated by the electron-rich enamide system.

  • Solution:Oxidation Strategy. Treat the S-Me precursor with m-CPBA (1.1 equiv) in DCM at 0°C to generate the Sulfoxide (S(O)Me) or Sulfone (SO2Me) . These are significantly better leaving groups (approx. 100x faster displacement) and allow the reaction to proceed at RT.

Problem 2: Persistent Odor

  • Root Cause:[2][3][4][5] Residual Methanethiol or Dimethyl Disulfide.

  • Solution: Wash all glassware with a dilute bleach solution immediately after use. Do not rotovap the reaction mixture without a bleach trap in the vacuum line.

Problem 3: Regioselectivity (N1 vs Exocyclic N)

  • Insight: Nucleophilic attack occurs exclusively at the C2 carbon. The product exists in tautomeric equilibrium, but the amino form (exocyclic C2-NH-R) is generally favored over the imino form (C2=N-R) in solution (NMR).

Structural Validation (Characterization)[7]

To validate the transformation, look for these specific NMR signatures:

  • Disappearance: The sharp singlet of the S-Methyl group (

    
     ~2.4–2.5 ppm) must vanish.
    
  • Appearance: New signals corresponding to the N-R group.

  • Scaffold Signals:

    • H-6: Triplet/Multiplet at

      
       ~3.4 ppm (adjacent to N1).
      
    • H-5: Triplet/Multiplet at

      
       ~2.5 ppm (adjacent to Carbonyl).
      
    • Note: Unlike Biginelli compounds, there is no alkene proton and no methyl group at C6 (unless the acrylate was substituted).

References

  • Title: The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring.
  • Precursor Synthesis (Acrylate Route)
  • Displacement Conditions (Analogous Systems)

    • Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine... (General Procedure for Amine Displacement).
    • Source:J. Med.[6][7] Chem. via NCBI PMC.

    • URL:[Link]

  • Oxidation Activation Strategy (Sulfone displacement)

    • Title: Nucleophilic substitution of pyrimidines (Chapter 10).
    • Source:Heterocyclic Chemistry, Banaras Hindu University.
    • URL:[Link] (Mechanistic grounding for sulfone activation).

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of Bioactive Dihydropyrimidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the microwave-assisted synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While the classical Biginelli reaction often requires harsh conditions (strong acids, long reflux times) and suffers from moderate yields, the integration of microwave (MW) irradiation dramatically accelerates reaction kinetics. This guide provides a validated workflow for synthesizing DHPMs, specifically highlighting the synthesis of Monastrol , a potent kinesin Eg5 inhibitor.[1][2] By utilizing controlled dielectric heating, researchers can achieve quantitative conversions in minutes rather than hours, facilitating rapid library generation for structure-activity relationship (SAR) studies.

Mechanistic Principles & Microwave Effects[3][4][5][6][7]

The Chemical Pathway

The synthesis relies on the acid-catalyzed Biginelli condensation, a multicomponent reaction (MCR) involving an aldehyde, a


-keto ester, and urea (or thiourea).[3] The generally accepted mechanism proceeds through an N-acyliminium ion intermediate formed by the condensation of the aldehyde and urea. This electrophilic species is then intercepted by the enol form of the 

-keto ester, followed by cyclization and dehydration to form the DHPM core.
The Microwave Advantage

Microwave irradiation (2.45 GHz) introduces efficient internal heating via two primary mechanisms:

  • Dipolar Polarization: Polar molecules (solvents, reagents) align with the oscillating electric field, generating heat through molecular friction.

  • Ionic Conduction: Dissolved ions (catalysts like

    
    ) oscillate in the field, colliding with neighboring molecules to generate heat.
    

Causality: In sealed vessels, MW irradiation allows solvents to reach temperatures significantly above their atmospheric boiling points ("superheating").[4] This Arrhenius effect exponentially increases the reaction rate, overcoming the activation energy barrier for the rate-limiting step (the interception of the iminium ion) much faster than conductive heating.

Mechanistic Pathway Diagram

BiginelliMechanism Reagents Reagents (Aldehyde + Urea) Inter1 Acyl Iminium Intermediate Reagents->Inter1 Condensation Catalyst Acid Catalyst (H+ / Lewis Acid) Catalyst->Inter1 Inter2 Open Chain Ureide Inter1->Inter2 Michael-type Addition KetoEster β-Keto Ester (Enol Form) KetoEster->Inter2 Cyclization Cyclization & Dehydration Inter2->Cyclization Product DHPM (Dihydropyrimidinone) Cyclization->Product MW Microwave Irradiation (Dipolar Polarization) MW->Inter1 Kinetic Boost MW->Cyclization

Figure 1: Mechanistic pathway of the Biginelli reaction enhanced by microwave irradiation. The energy input accelerates both the initial condensation and the final cyclization steps.

Experimental Protocols

Safety Note: Microwave reactions in sealed vessels generate high pressure.[5] Always use dedicated synthesis reactors (e.g., CEM Discover, Anton Paar Monowave) with active pressure management. Do not use domestic microwave ovens, as they lack precise temperature control and pose explosion risks.

Materials
  • Aldehyde: 3-Hydroxybenzaldehyde (for Monastrol) or substituted benzaldehydes.

  • 1,3-Dicarbonyl: Ethyl acetoacetate.[6]

  • Urea Source: Thiourea (for Monastrol) or Urea.[4][6][3][7][8]

  • Catalyst: Ytterbium(III) triflate [

    
    ] (Recommended for green profile) or conc. HCl (Traditional).
    
  • Solvent: Ethanol (absolute) or Solvent-free conditions.

Protocol A: Synthesis of Monastrol (Targeted Bioactive)

Monastrol is a cell-permeable inhibitor of the mitotic kinesin Eg5.

  • Stoichiometry: In a 10 mL microwave process vial, weigh:

    • 3-Hydroxybenzaldehyde (1.0 mmol, 122 mg)

    • Ethyl acetoacetate (1.0 mmol, 130 mg)

    • Thiourea (1.2 mmol, 91 mg)

    • 
       (10 mol%, 62 mg)
      
  • Solvent System: Add 2.0 mL of Ethanol. Add a magnetic stir bar.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Temperature Control)

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature (using compressed air flow feature of the reactor).

    • Pour the reaction mixture into crushed ice (20 g).

    • Stir for 10 minutes. The yellow precipitate (Monastrol) will form.

    • Filter the solid under vacuum. Wash with cold ethanol/water (1:1).

    • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Solvent-Free Library Synthesis (Green Chemistry)

Ideal for high-throughput screening of diverse aldehyde derivatives.

  • Mix: Combine Aldehyde (1 eq),

    
    -keto ester (1 eq), Urea (1.2 eq), and Catalyst (sulfamic acid or 
    
    
    
    ) in the vial.
  • Homogenize: Grind briefly with a spatula to ensure intimate contact of solids.

  • Irradiation: Heat at 100°C for 5–10 minutes (Power: Max 50W to prevent thermal runaway).

  • Work-up: Add hot ethanol to dissolve the product, filter off any insoluble catalyst, and cool to crystallize.

Workflow Diagram

ExperimentalWorkflow cluster_MW Microwave Irradiation Cycle Start Start: Reagent Preparation Mix Mix: Aldehyde + Urea + β-Keto Ester + Catalyst Start->Mix Seal Seal Vial & Insert into Reactor Mix->Seal Ramp Ramp to 120°C (2 min) Seal->Ramp Hold Hold at 120°C (10-20 min) Ramp->Hold Cool Rapid Cooling (to 50°C) Hold->Cool Workup Precipitation in Ice Water Cool->Workup Filter Vacuum Filtration Workup->Filter Analyze QC: NMR / HPLC / MP Filter->Analyze

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis of DHPMs.

Data Analysis & Performance

The following data compares the efficiency of Microwave-Assisted Organic Synthesis (MAOS) versus conventional thermal reflux for Monastrol and related derivatives.

Table 1: Comparison of Reaction Metrics (Conventional vs. Microwave)

EntryVariation (Aldehyde)MethodCatalystTimeYield (%)
1 3-OH-Benzaldehyde (Monastrol)Thermal RefluxHCl / EtOH10-12 hrs65%
2 3-OH-Benzaldehyde (Monastrol) Microwave (120°C) Yb(OTf)₃ 15 min 92%
3 BenzaldehydeThermal RefluxHCl / EtOH8 hrs70%
4 BenzaldehydeMicrowave (100°C)Sulfamic Acid5 min95%
5 4-Cl-BenzaldehydeMicrowave (Solvent-free)Polymer-H+8 min94%

Data aggregated from Kappe et al. and internal validation studies.

Key Observations:
  • Time Efficiency: MW reduces reaction time by a factor of ~40x.

  • Yield Improvement: Significant reduction in side products (due to faster kinetics) leads to higher isolated yields.

  • Sustainability: Protocol B (Solvent-free) offers an Atom Economy advantage and reduces hazardous waste disposal.

Expert Tips & Troubleshooting (Self-Validating Systems)

To ensure this protocol is self-validating and reproducible, adhere to the following:

  • The "Hot Spot" Phenomenon: In solvent-free reactions, the reaction mixture can absorb MW energy unevenly, creating localized hot spots that degrade the product.

    • Solution: Always use the maximum stirring speed available. If using a solid catalyst, ensure a fine powder mesh size.

  • Temperature Overshoot: Exothermic reactions combined with MW heating can cause temperature spikes.

    • Control: Use "PowerMax" or equivalent simultaneous cooling features (compressed air) during the hold phase to maintain 120°C accurately without cutting power completely.

  • Validation Check:

    • TLC: Elute with Hexane:Ethyl Acetate (3:1). Monastrol typically shows an

      
       of ~0.3-0.4.
      
    • Melting Point: Pure Monastrol melts at 183–185°C . A broad range (<180°C) indicates incomplete cyclization (intermediate ureide presence).

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • Dallinger, D., & Kappe, C. O. (2007).[1] "Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis." Nature Protocols. Link

  • Kappe, C. O., & Stadler, A. (2005). "Microwaves in Organic and Medicinal Chemistry." Wiley-VCH.
  • Shaabani, A., et al. (2008). "Green chemistry approaches for the synthesis of dihydropyrimidinones.
  • Panda, S. S., et al. (2012). "Microwave-assisted synthesis of dihydropyrimidinones using ionic liquids." RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing S-Methylation of Dihydropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the S-methylation of dihydropyrimidine-2(1H)-thiones (DHPM-thiones). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. Dihydropyrimidine derivatives are recognized as "privileged structures" in medicinal chemistry, with applications ranging from anticancer to anti-HIV agents.[1][2] The S-methylation of the thione moiety is a critical transformation that not only modifies the compound's lipophilicity and metabolic stability but also serves as a key handle for further functionalization.

This resource moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction yields, ensuring regioselectivity, and troubleshooting common experimental hurdles.

Section 1: Understanding the Core Reaction: Mechanism & Key Parameters

The S-methylation of a dihydropyrimidine-2(1H)-thione is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The reaction's success hinges on the interplay of four key components: the DHPM-thione substrate, a base, a methylating agent, and the solvent.

The process begins with the deprotonation of the thione (which exists in tautomeric equilibrium with the thiol form) by a suitable base. This generates a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of the methylating agent, displacing a leaving group and forming the desired S-methylated product.

Visualizing the Mechanism

S-Methylation Mechanism sub DHPM-Thione (Thiol Tautomer) anion Thiolate Anion (Nucleophile) sub->anion Deprotonation base Base (B:) product S-Methylated DHPM anion->product SN2 Attack methyl_agent Methylating Agent (CH3-X) byproduct Conjugate Acid (BH+) + Leaving Group (X-) Troubleshooting_Workflow start Reaction Issue: Low Yield / Byproducts check_reagents Step 1: Verify Reagents start->check_reagents purity Purity of DHPM? (NMR/LCMS) check_reagents->purity reagent_activity Activity of Base & Methylating Agent? purity->reagent_activity [Yes] success Successful Reaction purity->success [No, Repurify] optimize_cond Step 2: Optimize Conditions reagent_activity->optimize_cond [Yes] reagent_activity->success [No, Use Fresh] base_choice Base Strength/Equiv Appropriate? optimize_cond->base_choice temp_time Temp / Time Optimized? base_choice->temp_time [Yes] base_choice->success [No, Adjust Base] analyze_byproducts Step 3: Analyze Byproducts temp_time->analyze_byproducts [Yes] temp_time->success [No, Adjust T/t] characterize Isolate & Characterize (MS, NMR) analyze_byproducts->characterize adjust_hsab N-Methylation? -> Use softer electrophile -> Use milder base characterize->adjust_hsab adjust_hsab->optimize_cond [Re-optimize]

Sources

Technical Support Center: N- vs. S-Methylation Selectivity in Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrimidine methylation. The regioselective methylation of pyrimidine scaffolds, particularly those containing a thioamide moiety, is a common challenge where the reaction can proceed at either the nitrogen (N) or sulfur (S) atom. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying scientific principles to help you achieve your desired methylation selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My methylation reaction is giving me a mixture of N-methylated and S-methylated products. How can I favor one over the other?

A1: Achieving selectivity between N- and S-methylation is a classic challenge involving ambident nucleophiles. The outcome of your reaction is governed by a delicate balance of factors, primarily the principle of Kinetic vs. Thermodynamic Control .[1][2]

  • Kinetic Product (usually S-methylation): This product is formed faster, meaning it has a lower activation energy. S-methylation is often the kinetic product because sulfur is a larger, more polarizable, and "softer" nucleophile, making it more reactive towards "soft" electrophiles like methyl iodide.[3][4]

  • Thermodynamic Product (usually N-methylation): This product is more stable, meaning it has a lower overall energy. N-methylation is often the thermodynamic product due to the greater strength of the N-C bond compared to the S-C bond.

To favor one product over the other, you need to manipulate the reaction conditions to favor either the kinetic or thermodynamic pathway.

Troubleshooting Workflow: Directing N- vs. S-Methylation

Troubleshooting_Workflow Troubleshooting N- vs. S-Methylation Selectivity start Mixture of N- and S-Methylated Products kinetic_path To Favor S-Methylation (Kinetic Control) start->kinetic_path Kinetic Pathway thermo_path To Favor N-Methylation (Thermodynamic Control) start->thermo_path Thermodynamic Pathway low_temp Lower Reaction Temperature (e.g., 0°C to RT) kinetic_path->low_temp aprotic_solvent Use a Polar Aprotic Solvent (e.g., DMF, Acetone, Acetonitrile) kinetic_path->aprotic_solvent soft_methyl Use a 'Soft' Methylating Agent (e.g., Methyl Iodide) kinetic_path->soft_methyl short_time Shorter Reaction Time kinetic_path->short_time s_product Predominantly S-Methylated Product low_temp->s_product aprotic_solvent->s_product soft_methyl->s_product short_time->s_product high_temp Higher Reaction Temperature (e.g., Reflux) thermo_path->high_temp protic_solvent Use a Polar Protic Solvent (e.g., Ethanol, Methanol) thermo_path->protic_solvent hard_methyl Use a 'Harder' Methylating Agent (e.g., Dimethyl Sulfate) thermo_path->hard_methyl long_time Longer Reaction Time thermo_path->long_time n_product Predominantly N-Methylated Product high_temp->n_product protic_solvent->n_product hard_methyl->n_product long_time->n_product

Caption: A workflow diagram for troubleshooting and controlling the selectivity between N- and S-methylation of pyrimidines.

Q2: I'm trying to achieve selective S-methylation, but I'm still getting a significant amount of the N-methylated product. What specific protocol can I follow?

A2: This is a common issue when the N-methylated product is thermodynamically very stable. To enhance the selectivity for S-methylation, you need to rigorously apply conditions that favor kinetic control.

Underlying Principle: The Hard and Soft Acids and Bases (HSAB) theory is a useful framework here.[5][6] Sulfur is a "soft" base and will react more readily with a "soft" acid (the electrophile). Nitrogen is a "harder" base and prefers to react with "hard" acids. Methyl iodide is considered a soft electrophile, making it ideal for selective S-methylation.[4] Polar aprotic solvents are preferred as they do not solvate the anionic nucleophile as strongly as protic solvents, leading to increased nucleophilicity.

Detailed Protocol for Selective S-Methylation:

  • Dissolution: In a round-bottom flask, dissolve your pyrimidine substrate (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.2 equivalents), and stir the mixture at room temperature for 30 minutes to form the thionate anion.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial for favoring the kinetic product.[7]

  • Methylating Agent: Slowly add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the cooled mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the S-methylated pyrimidine.

Q3: I am aiming for N-methylation, but the reaction is messy, and I see multiple products, including some S-methylation. How can I improve this?

A3: Favoring N-methylation requires pushing the reaction towards thermodynamic control. This often means using higher temperatures and longer reaction times to allow the initially formed kinetic product (S-methylated) to revert to the starting anion and then form the more stable thermodynamic product (N-methylated).

Underlying Principle: The key here is to establish a reversible reaction, allowing the system to reach equilibrium and favor the most stable product.[1] Polar protic solvents can stabilize the charged transition state leading to N-methylation and can also solvate the sulfur atom, reducing its nucleophilicity.[8] "Harder" methylating agents, like dimethyl sulfate, can also favor reaction at the "harder" nitrogen atom.

Detailed Protocol for Selective N-Methylation:

  • Dissolution: Dissolve the pyrimidine substrate (1 equivalent) in a polar protic solvent such as ethanol or methanol.

  • Base Addition: Add a strong base like sodium ethoxide or sodium methoxide (1.1 equivalents) to the solution and stir until the substrate is fully deprotonated.

  • Methylating Agent: Add dimethyl sulfate ((CH₃)₂SO₄, 1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The higher temperature and longer reaction time are essential for reaching thermodynamic equilibrium.[7] Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it.

  • Purification: Purify the crude product via column chromatography or recrystallization to obtain the pure N-methylated pyrimidine.

Q4: I am observing low or no conversion in my methylation reaction. What are the possible causes and how can I fix it?

A4: Low conversion can be frustrating and can stem from several factors. A systematic approach to troubleshooting is necessary.[9]

Troubleshooting Low Conversion:

Potential Cause Explanation Recommended Solution
Inactive Base The base may be old, hydrated, or not strong enough to deprotonate the pyrimidine thioamide.Use a freshly opened or properly stored base. Consider a stronger base (e.g., switch from K₂CO₃ to NaH).
Degraded Methylating Agent Methyl iodide is light-sensitive and can decompose. Dimethyl sulfate is moisture-sensitive.Use a fresh bottle of the methylating agent. Store them according to the manufacturer's instructions.
Suboptimal Temperature The reaction temperature may be too low, preventing the activation energy from being overcome.Gradually increase the reaction temperature while monitoring for product formation and potential side reactions by TLC.
Poor Solubility The pyrimidine substrate or the deprotonated intermediate may not be fully soluble in the chosen solvent.Try a different solvent or a solvent mixture to improve solubility. For example, if using acetone, try switching to DMF or DMSO.
Steric Hindrance Bulky substituents on the pyrimidine ring or the alkylating agent can slow down the reaction.Increase the reaction time and/or temperature. Consider using a less sterically hindered methylating agent if possible.

Data Presentation: Influence of Reaction Conditions on Methylation Selectivity

The following table summarizes typical outcomes for the methylation of a generic 2-thiopyrimidine under various conditions, providing a comparative overview to guide your experimental design.

Methylating Agent Base Solvent Temperature Typical Product Ratio (N:S) Control Type Reference
Methyl Iodide (CH₃I)K₂CO₃AcetoneRoom Temp15:85Kinetic[10]
Methyl Iodide (CH₃I)NaHTHF0°C to RT10:90Kinetic[11]
Dimethyl Sulfate ((CH₃)₂SO₄)NaOMeMethanolReflux80:20Thermodynamic[12]
Methyl Iodide (CH₃I)NaOMeMethanolReflux60:40Thermodynamic (Equilibrating)[12]
Trimethylsulfoxonium IodideK₂CO₃DMSO60°C78:22 (for a pyrimidone)Thermodynamic[12]

Mechanistic Overview

A clear understanding of the reaction mechanism is fundamental to troubleshooting.

Methylation_Mechanism General Mechanism for N/S Methylation of a Thio-Pyrimidine cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation pyrimidine Pyrimidine-thione anion Ambident Thionate Anion (Resonance Stabilized) pyrimidine->anion + Base base Base (e.g., K₂CO₃, NaH) s_attack S-Attack (Kinetic Pathway) anion->s_attack Soft-Soft Interaction n_attack N-Attack (Thermodynamic Pathway) anion->n_attack Hard-Hard Interaction methyl_iodide Methylating Agent (e.g., CH₃-I) s_attack->methyl_iodide s_product S-Methylated Product s_attack->s_product n_attack->methyl_iodide n_product N-Methylated Product n_attack->n_product

Caption: A simplified mechanism illustrating the competing N- and S-methylation pathways for a pyrimidine-thione.

References

Sources

Technical Support Center: Purification of 2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to explain not just the steps, but the causality behind them, ensuring your success in obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. Typically, the final step involves the S-methylation of the corresponding 2-thiouracil precursor.[1][2] Therefore, common impurities include:

  • Unreacted Starting Materials: Residual 2-thioxo-5,6-dihydropyrimidin-4(1H)-one and methylating agents (e.g., methyl iodide).

  • Reaction Byproducts: Salts formed during the reaction (e.g., iodide salts if methyl iodide is used).

  • Over-Alkylation Products: N-methylated isomers, which can be difficult to separate.

  • Solvents: Residual solvents from the reaction and workup, such as ethanol, DMF, or methanol.[3][4]

Q2: I have my crude solid product. What purification method should I try first?

A2: For most pyrimidine derivatives, recrystallization is the most efficient and scalable first-line purification method.[3][5] It is excellent for removing minor impurities and unreacted starting materials, especially if your crude product is already of reasonable purity (>85%). If recrystallization fails to yield a product of the desired purity, or if the crude mixture is complex, then column chromatography is the recommended next step.[6][7]

Q3: How do I assess the purity of my final product?

A3: A combination of analytical techniques is crucial for confirming both purity and identity.[3][8]

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A pure compound should ideally show a single spot. It's also used to develop a solvent system for column chromatography.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental formula by providing the exact molecular weight of your compound.[3]

  • Melting Point: A sharp, well-defined melting point range is a classic indicator of a pure crystalline solid.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can sometimes be challenging. Here are solutions to common problems.

Q4: I've dissolved my compound in a hot solvent, but upon cooling, it "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming an ordered crystal lattice. This is often due to the solution being too supersaturated or the presence of impurities that inhibit crystallization.[6]

Solutions:

  • Re-heat and Dilute: Heat the flask to redissolve the oil, then add a small amount of hot solvent to decrease the saturation level. Allow it to cool much more slowly.[6]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[6]

  • Change Solvent System: Your chosen solvent may not be ideal. A good recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Experiment with different solvents or a two-solvent system (one "good" solvent and one "poor" anti-solvent).

Q5: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it effectively?

A5: High-boiling point solvents are difficult to remove and can make traditional cooling crystallization ineffective. The best technique in this scenario is anti-solvent vapor diffusion .[9]

Protocol:

  • Dissolve your compound in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial.

  • Place this vial inside a larger, sealed jar or beaker.

  • Add a more volatile "anti-solvent" (a solvent in which your compound is insoluble, such as diethyl ether or pentane) to the larger container, ensuring the liquid level is below the top of the inner vial.

  • Seal the larger container. Over hours or days, the anti-solvent vapor will slowly diffuse into the DMF solution, decreasing the compound's solubility and promoting the slow growth of high-quality crystals.[9]

Troubleshooting Guide: Column Chromatography

When recrystallization is insufficient, column chromatography is the primary tool for purification. The polar nature of the pyrimidinone ring system can present unique challenges.[10]

Workflow: Purification Strategy Decision

Start Crude Product TLC_Check Assess purity & solubility via TLC Start->TLC_Check Is_High_Purity Purity >85%? Single major spot? TLC_Check->Is_High_Purity Try_Recrystallization Attempt Recrystallization Is_High_Purity->Try_Recrystallization  Yes Run_Column Perform Column Chromatography Is_High_Purity->Run_Column No / Complex Mixture   Success_Recryst Pure Product? Try_Recrystallization->Success_Recryst End_Product Pure Product Success_Recryst->End_Product  Yes Success_Recryst->Run_Column No   Run_Column->End_Product

Caption: Decision workflow for initial purification strategy.

Normal-Phase Chromatography (Silica Gel)

Q6: My compound is streaking badly on the silica gel TLC plate. How can I get a clean separation on the column?

A6: Streaking or "tailing" is a common issue for nitrogen-containing heterocycles like yours. It's caused by strong, non-ideal interactions between the basic nitrogen atoms in your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[11]

Solutions:

  • Modify the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Add 0.1-1% triethylamine (TEA) or pyridine to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).[6][11]

    • Alternatively, use a pre-made solution of 1-2% ammonia in methanol as your polar co-solvent (e.g., Dichloromethane / (1% NH₃ in MeOH)).[6]

  • Switch the Stationary Phase: If mobile phase modification is not enough, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and can be an excellent alternative for basic compounds.[6]

    • Amine-functionalized Silica: These columns have a bonded amine phase that shields the compound from the underlying silica, preventing strong interactions.[12][13]

Workflow: Troubleshooting Peak Tailing on Silica Gel

Start Compound Streaks / Tails on Silica TLC Add_Modifier Add 0.1-1% Triethylamine or Ammonia to Eluent Start->Add_Modifier Check_TLC Does spot improve? Add_Modifier->Check_TLC Run_Column Run Column with Modified Eluent Check_TLC->Run_Column  Yes Switch_Stationary Switch Stationary Phase Check_TLC->Switch_Stationary No   End_Product Clean Separation Run_Column->End_Product Alumina Try Neutral Alumina Switch_Stationary->Alumina Amine_Silica Try Amine-Functionalized Silica Switch_Stationary->Amine_Silica

Caption: Systematic approach to resolving peak tailing in normal-phase chromatography.

Q7: My compound is very polar and won't move from the baseline (Rf ≈ 0) on the silica plate, even in 100% ethyl acetate. What should I do?

A7: This indicates your mobile phase is not polar enough to elute the compound.[6] You need to significantly increase the eluent's polarity.

Solutions:

  • Introduce a Stronger Polar Solvent: Add methanol (MeOH) to your mobile phase. Start with a system like 5% MeOH in Dichloromethane (DCM) and gradually increase the percentage of MeOH.

  • Consider HILIC: If your compound is extremely polar and water-soluble, it may be a candidate for Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like silica or an amine column) with a reversed-phase type solvent system (e.g., high acetonitrile, low water). This technique is excellent for retaining and separating very polar molecules that show little to no retention in reversed-phase systems.[10][12]

Data & Protocols
Table 1: Recommended Starting Solvent Systems for Purification
Purification MethodCompound PolarityRecommended Solvent SystemNotes & Citations
Recrystallization ModerateEthanol / WaterEffective for many pyrimidine derivatives.[3][14]
Moderate to LowEthyl Acetate or AcetoneGood for less polar analogs.[15]
High (DMF/DMSO soluble)DMF / Diethyl EtherUse vapor diffusion method.[9]
Column (Silica) Low to ModerateHexane / Ethyl AcetateStandard starting system. Adjust ratio based on TLC.[11]
Moderate to HighDichloromethane / MethanolFor more polar compounds.[11]
Basic (Tailing)DCM / MeOH + 0.5% TEABasic modifier prevents peak tailing.[6][11]
Column (Reversed-Phase C18) Moderate to HighWater / Acetonitrile + 0.1% Formic AcidModifier improves peak shape.[6]
Protocol 1: Column Chromatography with Dry Loading

Dry loading is superior to wet loading when your compound is poorly soluble in the initial, non-polar eluent, as it prevents the compound from precipitating at the top of the column and ensures a narrow starting band.[6][11]

  • Solvent System Selection: Develop a mobile phase using TLC that gives your target compound an Rf value of approximately 0.2-0.4.[11]

  • Prepare the Sample:

    • Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM or Methanol).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Pack the Column: Pack your column with silica gel using the initial, non-polar eluent (slurry packing).

  • Load the Sample: Carefully add the silica-adsorbed sample powder to the top of the packed column, forming a neat, flat layer. Gently add a thin layer of sand on top to protect the sample layer.

  • Elute the Column: Carefully add the eluent and begin running the column, collecting fractions and analyzing them by TLC to isolate the pure product.[7]

Visualization: Sample Loading Techniques

cluster_0 Wet Loading cluster_1 Dry Loading (Recommended) a 1. Dissolve sample in minimal eluent b 2. Pipette solution directly onto column a->b c Risk: Precipitation if sample is not soluble in initial eluent. b->c d 1. Dissolve sample in any volatile solvent e 2. Adsorb onto silica gel d->e f 3. Evaporate to a dry powder e->f g 4. Add powder to top of packed column f->g h Benefit: Ensures a narrow band and good separation. g->h

Caption: Comparison of wet vs. dry loading for column chromatography.

References
  • Benchchem. (n.d.). A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • ChemicalBook. (2024, March 22). The synthesis of 2-Thiouracil and its precautions.
  • International Journal of Chemical Studies. (2024, July 29). Synthetic design of novel uracil and thiouracil derivatives.
  • MDPI. (2021, November 4). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • ResearchGate. (2013, July 7). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition.
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
  • MDPI. (2025, January 20). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • ResearchGate. (2026, January 12). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity.
  • YouTube. (2021, February 9). column chromatography & purification of organic compounds.
  • PMC - NIH. (n.d.). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Organic Syntheses Procedure. (n.d.). 4-Methyl-6-hydroxypyrimidine.
  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization of 2-Methylthio-1, 4-dihydropyrimidines for its Antibacterial potential.
  • Bangladesh Journals Online. (2018, February 19). Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues.
  • Thermo Fisher Scientific - UK. (n.d.). Protein Purification Support—Troubleshooting.
  • Semantic Scholar. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
  • Recent Progress in the Chemistry of Dihydropyrimidinones. (n.d.).
  • Google Patents. (n.d.). RU2765005C1 - Method for producing 2-(methylthio)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine.
  • GoldBio. (2012, October 29). Troubleshooting: Purification of a Tagged Protein.
  • Wiley Online Library. (n.d.). Enantioselective N‐Acylation of Biginelli Dihydropyrimidines by Oxidative NHC Catalysis.
  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.).
  • ResearchGate. (2020, June 1). synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review.

Sources

Technical Support Center: Optimizing S-Methyl Pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SMP-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Topic: Troubleshooting & Optimization of Nucleophilic Aromatic Substitution (


) on S-Methyl Pyrimidines

Executive Summary

The S-methyl (thiomethyl) group is a robust "masking" group in pyrimidine chemistry, often surviving early-stage lithiation or cross-coupling. However, its stability makes it a sluggish leaving group compared to halogens. This guide outlines two primary workflows: Direct Displacement (for robust substrates) and Oxidative Activation (for sensitive or unreactive substrates).

Decision Matrix: Which Route?

Before starting, determine your pathway based on substrate stability and nucleophile strength.

DecisionMatrix Start Start: S-Methyl Pyrimidine CheckNu Is Nucleophile Strong? (e.g., Alkoxide, Thiolate, Aliphatic Amine) Start->CheckNu Direct Route A: Direct Displacement (High Temp, Polar Solvent) CheckNu->Direct Yes CheckSens Is Substrate Acid/Oxidant Sensitive? CheckNu->CheckSens No (Anilines, weak nucleophiles) Oxidize Route B: Oxidative Activation (Convert to Sulfone/Sulfoxide) CheckSens->Oxidize No (Preferred Route) Metal Route C: Metal Catalysis (Liebeskind-Srogl) CheckSens->Metal Yes (Avoid Oxidation)

Figure 1: Strategic decision tree for selecting the optimal substitution pathway.

Module 1: Direct Displacement (Route A)

Context: Used when the pyrimidine ring is electron-deficient (e.g., -CN, -NO2 at C5) or the nucleophile is powerful.

Standard Protocol
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid EtOH; it often requires temperatures above its boiling point.

  • Concentration: High (0.5 – 1.0 M) to drive bimolecular kinetics.

  • Temperature: 100°C – 140°C.

  • Base: DIPEA or

    
     (2-3 equivalents).
    
Troubleshooting Guide

Q: My reaction is stuck at 30% conversion after 24 hours at 100°C. What now?

A: The S-methyl group is a poor leaving group.

  • Thermal Boost: Increase temperature to 160°C using microwave irradiation.

  • Acid Catalysis (For Amines): Add 0.5 – 1.0 eq of p-Toluenesulfonic acid (pTSA). Protonation of the pyrimidine ring nitrogen (

    
     or 
    
    
    
    ) significantly lowers the LUMO energy, making the C2/C4 carbons more electrophilic [1].
  • Solvent Switch: Switch to sulfolane if temperatures >180°C are needed.

Q: I see a new spot, but it’s not my product. It looks like an -OH substitution.

A: You are observing hydrolysis.

  • Cause: Wet solvent or hydroxide impurities in your base (e.g., old Cs2CO3).

  • Fix: Use anhydrous NMP/DMSO and switch to a non-hygroscopic base like DIPEA. Ensure the reaction is under inert atmosphere (

    
    /Ar).
    

Module 2: Oxidative Activation (Route B)

Context: The "Gold Standard" for difficult substrates. Converting the sulfide (-SMe) to a sulfone (-SO2Me) transforms a poor leaving group into one of the best (better than Cl or F).

Comparison of Leaving Group Ability
GroupLeaving Group Ability (

)
Reactivity Profile
-SMe 1 (Baseline)Requires harsh heat; sluggish.
-Cl ~200Standard reactivity.
-SO2Me ~5,000+Hyper-reactive. Reacts at RT or 0°C.
Optimized Protocol (Two-Step)
Step 1: Oxidation [1][2]
  • Reagent: mCPBA (2.2 – 2.5 eq) in DCM at 0°C to RT.

  • Alternative: Oxone® in MeOH/H2O (Green chemistry alternative).

  • Monitoring: Watch for the sulfoxide intermediate (polar) converting to sulfone (less polar than sulfoxide, more than sulfide).

Step 2: Displacement (

)
  • Conditions: The resulting sulfone often reacts with amines/alkoxides at Room Temperature in THF or DCM.

  • Warning: Sulfones at C2/C4 are extremely labile. Do not use hydroxide bases or protic solvents with heating, or you will hydrolyze it to the pyrimidinone [2].

OxidationPathway SMe S-Methyl Pyrimidine (Stable) Ox Oxidation (mCPBA or Oxone) SMe->Ox Sulfone Sulfone (-SO2Me) (Hyper-Electrophile) Ox->Sulfone Activation Nu Nucleophile (Amine/OR-) Sulfone->Nu RT / Mild Base Prod Final Product (Substituted) Nu->Prod Rapid Displacement

Figure 2: The activation workflow converting the dormant sulfide into a reactive sulfone.

Troubleshooting Guide

Q: The sulfone formation works, but I get a mixture of Sulfoxide and Sulfone.

A: This is common with limiting oxidant.

  • Fix: Ensure >2.5 eq of oxidant. If using mCPBA, verify its titer (it degrades over time).

  • Pro-Tip: You don't need pure sulfone. The sulfoxide (-SOMe) is also a better leaving group than -SMe. You can often react the mixture directly.

Q: Regioselectivity: I have a 2-SMe-4-Cl-pyrimidine. If I oxidize, what happens?

A: The sulfur oxidizes before the chlorine reacts. You will get 2-SO2Me-4-Cl-pyrimidine. [3] * Reactivity Flip: In


, the -SO2Me at C2 is generally more reactive  than the -Cl at C4 toward oxygen nucleophiles (alkoxides), but the -Cl at C4 may be more reactive toward transition metals [3].

Module 3: Safety & Workup (The "Smell")

Issue: Displacement of -SMe releases methanethiol (MeSH) or methanethiolate (MeS-). Symptoms: Intense smell of rotten cabbage/gas leak. Extremely low odor threshold (ppb range).

Mitigation Protocol
  • The Trap: Do not vent directly to the fume hood exhaust. Connect the reaction vessel outlet to a bleach scrubber.

    • Setup: Tubing from reaction

      
       Flask with 10% Sodium Hypochlorite (Bleach) + NaOH.
      
    • Chemistry:

      
       (Oxidizes smelly thiol to odorless sulfonic acid).
      
  • Workup: When quenching the reaction, add dilute bleach or hydrogen peroxide to the crude mixture before extraction to oxidize residual thiolate.

References

  • Acid Catalysis in Pyrimidine Substitution

    • Title: "Nucleophilic Substitution of S-methyl pyrimidines"
    • Source: Chemistry LibreTexts / Organic Chemistry Portal
    • URL:[Link][1][2][3][4][5][6][7][8][9][10][11]

  • Sulfone Reactivity & Hydrolysis

    • Title: "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation"[9][12]

    • Source: Bioconjug
    • URL:[Link]

  • Regioselectivity (Sulfone vs Chloride)

    • Title: "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine"
    • Source: WuXi AppTec / QM Magic Class
    • URL:[Link]

  • General Procedure for Amine Displacement

    • Title: "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine..."
    • Source: Journal of Medicinal Chemistry (via NCBI)
    • URL:[Link]

Sources

Controlling regioselectivity in alkylation of 2-thiouracil derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in Alkylation of 2-Thiouracil Derivatives Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I understand that alkylating 2-thiouracil derivatives is a classic exercise in battling ambident nucleophilicity. You are dealing with a substrate that has three potential attack sites: Nitrogen-1 (N1), Nitrogen-3 (N3), and Sulfur-2 (S2).

The "default" reaction—without careful control—almost invariably yields S-alkylation due to the high nucleophilicity and polarizability of the sulfur atom (Soft base) towards alkyl halides (Soft acids). Achieving N-alkylation or distinguishing between N1 and N3 requires specific modulation of the Hard/Soft Acid-Base (HSAB) parameters, steric environment, and protecting group strategies.

Below is your technical guide, structured as a dynamic troubleshooting workflow.

Quick Navigation: The Decision Matrix

Before proceeding, identify your target product and consult the corresponding workflow.

DecisionMatrix cluster_0 Pathway A: Conditions cluster_1 Pathway B: Conditions Start Target Product? S_Alkyl S-Alkylated Product (2-alkylthio-pyrimidin-4-one) Start->S_Alkyl Pathway A (Kinetic) N_Alkyl N-Alkylated Product (N-alkyl-2-thioxo-pyrimidin-4-one) Start->N_Alkyl Pathway B (Thermodynamic/Protected) Cond_A Soft Electrophile (R-I, R-Br) Polar Aprotic Solvent (DMF) Mild Base (K2CO3) S_Alkyl->Cond_A N1_Select N1-Selective N_Alkyl->N1_Select Sterics/PTC N3_Select N3-Selective N_Alkyl->N3_Select N1-Protection Cond_B Hard Electrophile (MeOTs, Sulfate) OR S-Protection Strategy OR Phase Transfer Catalysis N_Alkyl->Cond_B

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Module 1: Targeting S-Alkylation (The Kinetic Favorite)

Context: Sulfur is a "soft" nucleophile.[1] According to Pearson’s HSAB theory, it reacts rapidly with "soft" electrophiles (like alkyl iodides and bromides) under mild basic conditions. This is the dominant pathway.

FAQ: Why is my reaction stalling or giving low yields of the S-alkyl product?

Diagnosis: While S-alkylation is favorable, solubility of the 2-thiouracil anion is often the bottleneck. Solution:

  • Solvent Switch: Move from ethanol/water to Polar Aprotic Solvents like DMF or DMSO. These solvents solvate the cation (e.g., K+) but leave the thiouracil anion "naked" and highly reactive.

  • Ionic Liquids: Recent protocols utilize imidazolium-based ionic liquids (e.g., [C2mim][OAc]). These form hydrogen bonds with the substrate, significantly enhancing solubility and nucleophilicity, leading to yields >90% without external catalysts [1].

Protocol 1: High-Efficiency S-Alkylation

Target: 2-(alkylthio)pyrimidin-4(3H)-one

ComponentRecommendationMechanism/Rationale
Substrate 2-Thiouracil (1.0 eq)Ambident nucleophile.
Electrophile Alkyl Iodide/Bromide (1.1 eq)Soft Acid . Matches the Soft Base (Sulfur).[1]
Base K₂CO₃ (1.2 eq)Mild base sufficient to deprotonate the SH/NH tautomer.
Solvent DMF or [C2mim][OAc]Enhances anion reactivity.
Temp/Time 25–60°C, 2–4 hrsMild heat promotes kinetic product (S-alkyl).

Step-by-Step:

  • Dissolve 2-thiouracil in DMF (5 mL/mmol).

  • Add K₂CO₃ and stir for 30 min at RT to form the salt. Tip: The solution should turn clear or slightly cloudy.

  • Add the alkyl halide dropwise.

  • Monitor via TLC (S-alkylated products are usually less polar than N-alkylated).

  • Quench with water; the S-alkylated product often precipitates.

Module 2: Targeting N-Alkylation (The Challenge)

Context: Direct N-alkylation with alkyl halides is difficult because S-alkylation competes aggressively. To favor Nitrogen (a "hard" nucleophile), you must either block the sulfur or use "hard" reagents/conditions.

Troubleshooting: I need the N-alkyl product, but I keep getting S-alkyl. What do I do?

Root Cause: You are likely using a soft electrophile (Alkyl halide) which prefers Sulfur. Correction Strategy:

  • Change the Electrophile: Use "Hard" alkylating agents like Dimethyl Sulfate , Alkyl Tosylates , or Triflates .[2] These prefer the Hard Nitrogen atom.

  • Phase Transfer Catalysis (PTC): For specific derivatives (e.g., 6-aminothiouracil), using Microwave-Assisted PTC (TBAB as catalyst) has been shown to switch selectivity to N1 [2].

  • The "S-Protection" Route (Most Reliable): If direct alkylation fails, protect the sulfur first (e.g., S-benzyl), alkylate the nitrogen, and then deprotect or hydrolyze the sulfur group.

FAQ: How do I distinguish between N1 and N3 alkylation?

Insight:

  • N1 is generally more nucleophilic and sterically accessible in unsubstituted uracils.

  • N3 is flanked by two carbonyl/thiocarbonyl groups (C2 and C4), making it more acidic but less nucleophilic due to electron withdrawal.

  • Steric Control: A substituent at C6 (e.g., 6-methyl-2-thiouracil) will sterically hinder N1, shifting preference toward N3 [3].

Protocol 2: Selective N3-Alkylation via N1-Protection

Target: 3-alkyl-2-thiouracil Reference Method: N1-SEM or N1-Boc protection allows clean N3 functionalization [4] [5].

Workflow:

  • Protection: React 2-thiouracil with Boc₂O (1.0 eq) or SEM-Cl .

    • Note: Under carefully controlled basic conditions, N1 is protected first due to higher nucleophilicity.

  • Alkylation: React the N1-protected intermediate with your alkyl halide (R-X) and a base (e.g., K₂CO₃ in DMF).

    • Result: Since S is not favored in this specific scaffold (or if S is also protected/unreactive), and N1 is blocked, N3 reacts.

  • Deprotection: Remove the Boc/SEM group (Acidic hydrolysis for Boc; Fluoride source for SEM).

Module 3: Critical Data & Reference Values

Table 1: Regioselectivity Drivers

VariableCondition for S-Alkylation Condition for N-Alkylation
HSAB Theory Soft Base (S) + Soft Acid (R-I, R-Br)Hard Base (N) + Hard Acid (R-OTs, R-SO₄)
Solvent Protic (EtOH/H₂O) or Aprotic (DMF)Polar Aprotic (DMF, DMSO) essential to activate N
Catalysis None or Ionic LiquidPhase Transfer Catalyst (TBAB) [2]
Substituents Unaffected by C6-stericsC6-substituent hinders N1, favors N3
Module 4: Mechanistic Visualization

Understanding the tautomeric equilibrium is key to controlling the reaction.

Mechanism Tautomer 2-Thiouracil (Lactam-Thione Form) Anion Mono-Anion (Delocalized Charge) Tautomer->Anion Base (Deprotonation) S_Attack S-Attack (Soft) Kinetic Control Anion->S_Attack Soft Electrophile (R-I) N_Attack N-Attack (Hard) Thermodynamic/Blocked S Anion->N_Attack Hard Electrophile (R-OTs) or S-Protected Product_S S-Alkyl Product S_Attack->Product_S Product_N N-Alkyl Product N_Attack->Product_N

Figure 2: Mechanistic divergence based on electrophile hardness and protecting group strategy.

References
  • Nestor, S. T., et al. "Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids."[3] Journal of Molecular Liquids, 2018.[3] Link

  • Rodríguez, H., et al. "Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method." Molecules, 2001.[4][5] Link

  • Guibbal, F., et al. "Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis."[3] Bioorganic & Medicinal Chemistry Letters, 2017.[3] Link

  • Dierks, S., et al. "Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection." Synthesis, 2025 (Contextual). Link

  • Gothelf, K. V., et al. "N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection." Journal of Organic Chemistry, 2014 (Contextual). Link

Sources

Alkylation Safety & Purification Hub: Methyl Iodide Removal

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MeI-PYR-001 Status: OPEN Priority: CRITICAL (Safety & Purity)

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Organic Synthesis. You are likely here because you are methylating a pyrimidine scaffold (e.g., converting a 2-thiouracil to a 2-(methylthio)pyrimidine or N-methylating a uracil derivative) and need to remove excess Methyl Iodide (MeI) safely.

The Problem: Methyl Iodide is a volatile (


), potent alkylating agent and suspected carcinogen.
The Risk:  Incomplete removal leads to:
  • Safety Hazards: Exposure to neurotoxic vapors during rotovap or lyophilization.

  • Chemical Instability: Residual MeI can cause "over-alkylation" (quaternization) of your pyrimidine nitrogens during storage or subsequent steps.

Below are your troubleshooting modules.

Module 1: Chemical Quenching (The "Kill Switch")

User Question: "I have excess MeI in my reaction mixture. Can I just rotovap it off?"

Technical Support Answer: No. While physically possible, it is unsafe and inefficient. The most robust method is Chemical Quenching in situ before workup. This converts volatile, lipophilic MeI into a non-volatile, water-soluble salt that is easily washed away.

The Mechanism (Why this works)

MeI is a soft electrophile. It reacts rapidly with soft nucleophiles via an


 mechanism. By adding a sacrificial amine or thiol, you force the following reaction:


The resulting ammonium salt is non-volatile and stays in the aqueous layer during extraction.
Recommended Quenching Protocols
Scavenger ReagentReactivitySuitability for PyrimidinesProtocol
Ethanolamine HighExcellent. High boiling point, low odor.Add 2-5 eq (relative to excess MeI). Stir 30-60 min at RT.
Aq. Ammonia (

)
ModerateGood. Cheap, but volatile.Add excess conc. ammonia.[1] Stir 1-2 hours.
Glutathione/Cysteine HighSpecific. Good for biological compatibility.Use in aqueous/buffer systems.
Step-by-Step Quenching Procedure (Ethanolamine Method)
  • Calculate Excess: Estimate the remaining MeI (e.g., if you used 1.5 eq, you have 0.5 eq excess).

  • Add Scavenger: Add Ethanolamine (approx. 2–3 equivalents relative to the excess MeI) directly to the reaction mixture.

  • Stir: Stir at room temperature for 30–60 minutes.

    • Note: If your pyrimidine product precipitates, the scavenger can still be added to the suspension.

  • Verification: Perform a TLC check. MeI is volatile and hard to see, but the absence of "new" spots (quaternized byproducts) suggests the quench is stable.

Module 2: Workup & Physical Removal

User Question: "I quenched the reaction. How do I get the clean product out?"

Technical Support Answer: Now that MeI is converted to a salt (e.g.,


), you can separate it using phase partitioning.
The Biphasic Workup
  • Dilution: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).

  • Acid Wash (Optional but recommended): Wash with dilute HCl (0.5 M) or

    
    .
    
    • Reasoning: This ensures the excess ethanolamine and the methylated ethanolamine salt are fully protonated and driven into the aqueous layer.

    • Caution: Ensure your pyrimidine product does not protonate/extract into the acid layer (pyrimidines are weak bases,

      
      , so mild acid is usually safe).
      
  • Brine Wash: Wash with saturated brine to remove trapped water.

  • Drying: Dry over

    
     and filter.
    
Visualizing the Workflow

QuenchingWorkflow Start Reaction Complete (Contains Product + Excess MeI) Quench Add Ethanolamine (3 eq) Stir 30-60 min Start->Quench Reaction SN2 Reaction Occurs MeI -> [HO-Et-NH2Me]+ I- Quench->Reaction Workup Dilute with EtOAc/DCM Wash with 0.5M HCl Reaction->Workup Separation Phase Separation Workup->Separation Aqueous Aqueous Layer (Contains Scavenger Salts) Separation->Aqueous Waste Organic Organic Layer (Contains Pyrimidine Product) Separation->Organic Keep

Caption: Logical flow for chemically converting and removing Methyl Iodide via scavenging.

Module 3: Safety & Evaporation (If Quenching is Impossible)

User Question: "My product is water-soluble and I cannot do an aqueous workup. I must evaporate. What do I do?"

Technical Support Answer: This is a high-risk operation. You must treat the rotovap exhaust as a toxic release source.

Strict Protocols for Evaporation:

  • The Cold Trap: You must use a liquid nitrogen or dry ice/acetone trap between the rotovap and the vacuum pump. MeI will condense here.

  • Venting: The vacuum pump exhaust must be vented into a functioning fume hood.

  • Decontamination: Once evaporation is done, do not simply warm the trap.

    • Protocol: Add a solution of KOH in Ethanol or Ammonium Hydroxide directly into the cold trap flask before allowing it to warm up. This destroys the trapped MeI as it melts.

Module 4: Quality Control (The NBP Test)

User Question: "How do I prove to my supervisor/safety officer that the MeI is gone?"

Technical Support Answer: NMR is often not sensitive enough for ppm-level detection. Use the NBP Colorimetric Test .

The Reagent: 4-(p-nitrobenzyl)pyridine (NBP).[2][3] The Principle: NBP reacts with alkylating agents to form a quaternary salt. Upon basification, this salt turns an intense purple/blue .

The Protocol:

  • Prepare Reagents:

    • Sol A: 5% NBP in acetone.

    • Sol B: 50% Triethylamine (TEA) in acetone.

  • Sampling: Take a small aliquot of your final product (dissolved in acetone) or a swab of your equipment.

  • Incubation: Add 1-2 drops of Sol A. Heat at

    
     for 1 minute (or use a heat gun).
    
  • Development: Add 1 drop of Sol B.

  • Result:

    • Colorless/Yellow: Negative (Safe).

    • Purple/Blue: Positive (MeI present). Reprocess immediately.

References
  • Chamberland, S. (n.d.). Standard Operating Procedure: Working with Methyl Iodide. Chamberland Research Group. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Methyl Iodide: Systemic Agent. CDC Emergency Response Safety and Health Database. Retrieved from [Link]

  • Lin, S., et al. (2018). Colorimetric Detection of Carcinogenic Alkylating Fumigants... Investigation of 4-(p-Nitrobenzyl)pyridine. Analytical Chemistry. Retrieved from [Link]

  • Cohen, G. M., et al. (n.d.). Removal of excess methyl iodide. Organic Syntheses / MIT Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 2-(Methylthio)-5,6-dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(methylthio)-5,6-dihydropyrimidinone derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The inherent structural features of these molecules—namely the polar urea-like core combined with less polar alkyl and methylthio moieties—present unique challenges for purification by recrystallization.

This guide provides a framework for logical solvent selection, detailed experimental protocols, and robust troubleshooting strategies to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing 2-(methylthio)-5,6-dihydropyrimidinones?

The ideal solvent for recrystallization is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] For the target compound class, which possesses intermediate polarity, the following solvents are excellent starting points:

  • Single Solvents: Alcohols like ethanol or isopropanol are often effective. Many Biginelli reaction products, the precursors to these compounds, are successfully recrystallized from ethanol.[3][4][5]

  • Mixed Solvents: A solvent/anti-solvent system can provide the sharp solubility-temperature curve needed for good recovery.[6] A common and effective pair is ethanol/water . Dissolve the compound in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy, indicating saturation.[6]

Q2: How does the 2-methylthio group affect solvent choice compared to the more common 2-oxo analogues?

The substitution of an oxygen atom with a methylthio (-S-CH₃) group at the C2 position reduces the overall polarity of the molecule. This has two key implications for solvent selection:

  • Increased Solubility in Less Polar Solvents: You may find that the compound is more soluble in solvents like ethyl acetate or toluene compared to its oxygen-containing counterpart.

  • Decreased Solubility in Highly Polar Solvents: The compound will likely be less soluble in highly polar solvents like water. This makes solvent systems like ethanol/water particularly effective, as water acts as a stronger anti-solvent, potentially leading to higher crystal recovery.

Q3: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid oil rather than a solid crystal lattice.[7][8] This is a common problem when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is too concentrated, leading to rapid precipitation.[7][9] Impurities can also lower the melting point, exacerbating this issue.[10]

Solutions:

  • Add More "Good" Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to make the solution slightly more dilute before attempting to cool it again.[7][9]

  • Cool More Slowly: Rapid cooling encourages oil formation. Allow the flask to cool slowly to room temperature on a benchtop (insulating it with paper towels can help) before moving it to an ice bath.[2][9]

  • Switch to a Lower-Boiling Solvent: If the compound's melting point is the issue, select a solvent with a lower boiling point.[6][7]

Q4: The purity of my compound isn't improving after recrystallization. What am I doing wrong?

This typically indicates that the chosen solvent is not effectively discriminating between your desired product and the impurities.[1]

  • Problem: The impurities have similar solubility profiles to your product in the chosen solvent.

  • Solution: You need to select a different solvent or solvent system. If your product is of intermediate polarity, a common impurity might be unreacted starting material, which could be more polar or nonpolar.

    • If impurities are more polar, switch to a less polar solvent system where the impurities will remain dissolved while your product crystallizes.

    • If impurities are less polar, switch to a more polar solvent system.

Troubleshooting Guide

Recrystallization is a powerful but nuanced technique. Use this guide to diagnose and solve common issues.

Visual Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting common recrystallization failures.

G Start Recrystallization Attempted Problem What is the issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Solution is clear after cooling OiledOut Compound 'Oils Out' Problem->OiledOut Liquid droplets form LowYield Low Crystal Yield Problem->LowYield Few crystals recovered LowPurity Purity is Poor Problem->LowPurity Impurities remain Sol_Scratch 1. Scratch flask interior. 2. Add a seed crystal. NoCrystals->Sol_Scratch Solution is supersaturated? Sol_Concentrate Too much solvent used. Boil off excess solvent. NoCrystals->Sol_Concentrate Still no crystals? Sol_SlowCool Cooling too fast. 1. Add more solvent. 2. Cool slowly. OiledOut->Sol_SlowCool Sol_TooSoluble Product is too soluble in cold solvent. Choose a different solvent. LowYield->Sol_TooSoluble Sol_NewSolvent Wrong solvent system. Re-screen for a new solvent. LowPurity->Sol_NewSolvent Sol_AntiSolvent Induce precipitation. Add an anti-solvent. Sol_Concentrate->Sol_AntiSolvent Still no crystals? Sol_SlowCool->Sol_NewSolvent Still oils out?

Caption: Troubleshooting workflow for common recrystallization problems.

Detailed Experimental Protocol: Recrystallization using an Ethanol/Water System

This protocol provides a step-by-step method for purifying 2-(methylthio)-5,6-dihydropyrimidinones.

Step 1: Solvent Selection & Solubility Testing

Before committing your entire batch, test the solubility of a small sample (~10-20 mg) in a few candidate solvents.[11]

  • Place the sample in a small test tube.

  • Add the solvent (e.g., ethanol) dropwise at room temperature. Note the solubility. The ideal solvent will not dissolve the compound well at this stage.[2][11]

  • Heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the tube to cool to room temperature, then place it in an ice bath. Observe the quantity of crystals that form. A good solvent will yield an abundant crop of crystals.[6]

Step 2: The Main Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask (choose a size where the solvent will fill about one-third to one-half of the volume). Add the "good" solvent (ethanol) in small portions, bringing the mixture to a gentle boil on a hot plate between additions. Add just enough hot solvent to completely dissolve the solid.[6]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, catalyst residue), you must perform a hot filtration. This is a critical step to remove impurities that do not dissolve in the hot solvent.[2]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • For a single solvent system: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • For a mixed solvent system (Ethanol/Water): With the ethanol solution held at a gentle boil, add hot water dropwise until you see persistent cloudiness (turbidity). Add a few drops of hot ethanol to redissolve the solid and produce a clear, saturated solution. Remove from heat and cool slowly.

  • Crystal Growth: Do not disturb the flask during the cooling period to allow for the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or a solvent mixture slightly richer in the anti-solvent, e.g., 60% ethanol/water) to rinse away any remaining soluble impurities.[6]

  • Drying: Dry the crystals thoroughly. Air-drying on the filter paper followed by drying in a vacuum oven is recommended. Incomplete drying can depress the melting point.[6]

Step 3: Purity Assessment (Self-Validation)
  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the melting point of your recrystallized product to the crude material. An increase in the melting point and a narrowing of the range indicate successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A single, distinct spot for the purified material indicates high purity.

Data Table: Properties of Common Recrystallization Solvents

This table provides key data for solvents that may be suitable for 2-(methylthio)-5,6-dihydropyrimidinones.

SolventBoiling Point (°C)Polarity IndexSuitability Notes
Water100.010.2Likely a poor solvent on its own, but an excellent anti-solvent with alcohols.
Methanol64.75.1Good solvent, but its low boiling point may limit the solubility difference between hot and cold.
Ethanol 78.4 4.3 Excellent starting choice. Balances polarity and has a useful temperature range.[3][5]
Isopropanol82.53.9A good alternative to ethanol, slightly less polar.
Ethyl Acetate77.14.4Good for less polar analogues. Can be paired with hexane or cyclohexane as an anti-solvent.
Acetone56.25.1Often too strong a solvent, but can be useful in mixed-solvent systems.
Toluene110.62.4May be useful if the compound is highly nonpolar. High boiling point can risk oiling out.[6]
Hexane / Heptane68.0 / 98.40.1Nonpolar. Almost certainly will be used as anti-solvents only.

References

  • Recrystallization I. (n.d.). Columbia University. Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • The Biginelli reaction in different solvents and in presence of bismuth nitrate. (n.d.). Société Chimique de Tunisie. Retrieved from [Link]

  • Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. Retrieved from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. (2021, March 30). Molecules. Retrieved from [Link]

  • Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound. (2010, March 9). Taylor & Francis Online. Retrieved from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Retrieved from [Link]

  • Biginelli reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Biginelli Reaction. (2021, February 24). J&K Scientific LLC. Retrieved from [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023, August 30). PMC. Retrieved from [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Characterization of 2-Methylthio-1, 4-dihydropyrimidines for its Antibacterial potential. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. (2018, February 19). Bangladesh Journals Online. Retrieved from [Link]

  • Hydropyrimidines. Part VIII. Reactions of some dihydropyrimidines and their thio-derivatives with nucleophiles. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Validation of S-Methyl Dihydropyrimidines: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

S-methyl dihydropyrimidines are critical synthetic intermediates and bioactive scaffolds in drug discovery, particularly as calcium channel blockers (CCBs), antitubercular agents, and mitotic kinesin inhibitors. They are structurally derived from 3,4-dihydropyrimidin-2(1H)-thiones (DHPM-thiones) via the Biginelli reaction.

The critical analytical challenge in synthesizing these compounds is distinguishing between N-methylation (undesired in this context) and S-methylation (desired). While NMR provides definitive structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective, and robust method for monitoring reaction progress and validating the S-alkylation phenotype.

This guide details the characteristic IR absorption bands that confirm the formation of the S-methyl thioether moiety, contrasting them directly with the thione precursor.

Mechanistic Basis of Spectral Shifts

To interpret the IR spectra correctly, one must understand the electronic reorganization that occurs during S-methylation.

  • Precursor State (Thione): The dihydropyrimidinethione exists in equilibrium between the thione and thiol tautomers, but predominantly favors the thione (C=S) form in the solid state. This results in significant double-bond character at the sulfur.

  • Product State (S-Methyl): Methylation at the sulfur atom locks the structure into the isothiourea form. This converts the C=S double bond into a C-S single bond and forces the adjacent C-N single bond to become a C=N double bond to maintain valency.

This bond order inversion is the primary diagnostic tool in IR analysis.

Visualization: Structural Transformation & Band Shift Logic

G Thione Precursor: Thione Form (C=S Dominant) Reaction Reaction: MeI / Base Thione->Reaction Alkylating Agent CS_Band C=S Stretch ~1100-1200 cm⁻¹ Thione->CS_Band Present SMethyl Product: S-Methyl Derivative (C=N Dominant) Reaction->SMethyl S-Alkylation SMethyl->CS_Band Disappears CN_Band C=N Stretch ~1550-1620 cm⁻¹ SMethyl->CN_Band Appears

Figure 1: Mechanistic flow showing the conversion of the thione moiety to the S-methyl derivative and the corresponding inversion of spectroscopic markers.

Comparative IR Analysis: Thione vs. S-Methyl

The following table summarizes the definitive band shifts required to validate the structure.

Functional GroupVibration ModePrecursor (Thione) Frequency (cm⁻¹)Product (S-Methyl) Frequency (cm⁻¹)Diagnostic Status
Imine (C=N) StretchingAbsent 1550 – 1620 PRIMARY INDICATOR
Thiocarbonyl (C=S) Stretching1100 – 1200 (Strong/Broad)Absent (or shift to C-S < 700)CONFIRMATORY
Ester (C=O) Stretching1690 – 17201690 – 1720Unchanged (Internal Std)
Methyl (S-CH₃) C-H StretchAbsent2920 – 2980 (Weak)Secondary
Amine (N-H) Stretching3100 – 3300 (Broad)3100 – 3300 (Sharper/Shifted)Context Dependent
Detailed Band Interpretation
A. The "Validation Region" (1500–1700 cm⁻¹)

This is the most critical region.

  • Thione: You will see the strong Ester C=O stretch (~1700 cm⁻¹) and Aromatic C=C stretches (~1450-1500 cm⁻¹).[1]

  • S-Methyl: A new, distinct band appears between 1550 and 1620 cm⁻¹ . This corresponds to the newly formed C=N bond of the isothiourea system.

    • Note: This band may overlap slightly with aromatic ring vibrations, but its intensity typically increases significantly upon S-methylation.

B. The "Absence Region" (1100–1200 cm⁻¹)

The C=S stretch is often coupled with other vibrations (N-C-N), making it less "pure" than a carbonyl stretch. However, DHPM-thiones typically display a characteristic, intense band in the 1100–1200 cm⁻¹ range (often around 1180 cm⁻¹).

  • Validation: In the S-methyl product, this specific intense band must disappear or drastically reduce in intensity.

C. The Methyl Signature (2900–3000 cm⁻¹)

The introduction of the S-methyl group adds C-H stretching vibrations.

  • Look for weak shoulders on the lower frequency side of the aromatic C-H stretches, typically around 2920–2980 cm⁻¹ .

  • Caution: If you used DMF or Ethanol as a solvent, residual solvent peaks can mimic this. Ensure the sample is thoroughly dried.

Experimental Protocol: Synthesis & Spectral Verification

Objective: Synthesize S-methyl-DHPM and validate using the IR markers described above.

Phase 1: Synthesis (S-Methylation)

Reagents: 3,4-Dihydropyrimidin-2(1H)-thione (1 equiv), Methyl Iodide (1.1 equiv), K₂CO₃ (anhydrous), Acetone or Ethanol.

  • Dissolution: Dissolve the DHPM-thione in acetone/ethanol.

  • Activation: Add anhydrous K₂CO₃. Stir for 10 minutes to deprotonate the thiol tautomer.

  • Alkylation: Add Methyl Iodide (MeI) dropwise. Safety: MeI is a potent alkylating agent; use a fume hood.

  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (S-methyl derivatives are typically less polar than thiones).

  • Isolation: Evaporate solvent. Pour residue into crushed ice. Filter the precipitate. Recrystallize from ethanol.

Phase 2: IR Sample Preparation (KBr Pellet Method)

To ensure high-quality spectra without solvent interference:

  • Drying: Dry the recrystallized product in a vacuum oven at 50°C for 2 hours to remove water/ethanol.

  • Grinding: Mix 1–2 mg of sample with ~100 mg of spectroscopic grade KBr. Grind to a fine powder using an agate mortar.

    • Tip: The powder must be fine enough to not scatter light (appear glassy, not chalky).

  • Compression: Press into a transparent pellet using a hydraulic press (10 tons pressure).

  • Measurement: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).

Decision Logic for Product Identification

Use this workflow to interpret the spectrum of your isolated solid.

DecisionTree Start Analyze Spectrum (1500-1700 cm⁻¹) CheckCN Is there a new band at 1550-1620 cm⁻¹ (C=N)? Start->CheckCN YesCN Yes CheckCN->YesCN NoCN No CheckCN->NoCN CheckCS Check 1100-1200 cm⁻¹ region. Is the strong C=S band absent? YesCN->CheckCS Conclusion_Fail FAILED: Unreacted Thione Precursor NoCN->Conclusion_Fail Conclusion_Success CONFIRMED: S-Methyl Dihydropyrimidine CheckCS->Conclusion_Success Yes (Absent) Conclusion_N_Alk WARNING: Possible N-Alkylation (Check NMR) CheckCS->Conclusion_N_Alk No (Still Present)

Figure 2: Spectral decision tree for validating S-methylation.

Troubleshooting & Interferences

  • Problem: Broad peak at 3400 cm⁻¹. / Diagnosis: Moisture.

    • Solution: KBr is hygroscopic. If the pellet is cloudy or the 3400 band is massive, re-dry the KBr and sample. This obscures the N-H region.

  • Problem: No C=N band, but C=S is gone.

    • Diagnosis: Decomposition or Ring Opening. The Biginelli scaffold can hydrolyze under harsh basic conditions. Check the Carbonyl (C=O) band; if it shifted significantly (>1740 cm⁻¹), the ring might be open.

  • Problem: Doublet in Carbonyl Region.

    • Analysis: This is normal. The ester C=O and the new C=N stretch can sometimes appear as a doublet if the resolution is low or if the C=N is particularly high frequency.

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research. Link

  • Suresh, T., et al. (2012). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers.[2] Der Pharma Chemica. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference for IR bands).
  • PubChem. (2025).[3] S-methyl isothiourea hemisulfate Spectral Data. National Library of Medicine. Link

  • El-Gohary, N. M., & Shaaban, M. A. (2022).[4] Design, Synthesis... of Some Novel Biginelli-Derived Pyrimidines. MDPI Molecules. Link

Sources

Comparative Guide: Mass Spectrometry Profiling of Methylthio Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of methylthio pyrimidinones. It compares ionization techniques, elucidates mechanistic pathways, and provides actionable experimental protocols for researchers in medicinal chemistry and drug discovery.[1]

Executive Summary

Methylthio pyrimidinones are critical pharmacophores in drug discovery, particularly as precursors for antiviral (e.g., HIV inhibitors) and anticancer agents. Their analysis requires a nuanced choice between Electron Impact (EI) and Electrospray Ionization (ESI) .[2]

While EI provides a structural "fingerprint" through extensive fragmentation, ESI is essential for analyzing thermally labile derivatives or biological metabolites. The methylthio group (


) acts as a distinct "mass tag," introducing unique isotopic patterns and fragmentation channels (e.g., radical loss vs. neutral loss) that differ significantly from their methoxy or amino analogs.
Comparison Matrix: EI vs. ESI for Pyrimidinone Analysis
FeatureElectron Impact (EI) Electrospray Ionization (ESI-MS/MS)
Ionization Energy Hard (70 eV standard).Soft (Thermal/Voltage dependent).
Primary Ion Observed Radical Cation (

).
Protonated Adduct (

) or Sodiated (

).
Fragmentation Spontaneous, extensive in-source fragmentation.Minimal in-source; requires Collision Induced Dissociation (CID).
Key Application Structural elucidation of synthetic intermediates; library matching.PK/PD studies; metabolite identification; thermally unstable derivatives.
Methylthio Specifics Prominent

-cleavage and radical losses (

,

).
Neutral losses dominant (

,

).
Detection Limit Nanogram range (GC-MS).Picogram range (LC-MS/MS).

Mechanistic Fragmentation Pathways[3][4]

Understanding the causality of fragmentation is vital for structural verification.[3] Methylthio pyrimidinones undergo three primary dissociation pathways.

The Sulfur Isotope Validation (Self-Validating Step)

Before analyzing fragmentation, validate the molecular ion using the sulfur isotope signature.

  • Mechanism: Sulfur possesses a stable

    
     isotope (4.2% natural abundance).
    
  • Observation: Look for an

    
     peak with approximately 4-5% intensity relative to the molecular ion. This confirms the presence of the methylthio moiety before interpreting fragments.
    
Primary Fragmentation Channels

The fragmentation is driven by the stability of the aromatic pyrimidine ring versus the liability of the C-S bond.

  • Pathway A: Radical Loss (EI Dominant)

    • Loss of Methyl Radical (

      
      , -15 Da): Generates a thiocarbonyl cation.
      
    • Loss of Thiomethyl Radical (

      
      , -47 Da): Cleavage of the C-S bond.
      
  • Pathway B: Ring Contraction & Carbonyl Loss

    • Pyrimidinones invariably lose Carbon Monoxide (CO, -28 Da) due to the cyclic amide (lactam) structure.

    • Sequence:

      
      .
      
  • Pathway C: Retro-Diels-Alder (RDA)

    • The most diagnostic pathway for the heterocyclic core. The pyrimidinone ring undergoes cycloreversion, splitting into an isocyanate and an alkene/alkyne fragment.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for a generic 2-methylthio-4(3H)-pyrimidinone.

FragmentationPathways Parent Parent Ion (M+•) [Radical Cation] Isotope Check M+2 Isotope (Sulfur Confirmation) Parent->Isotope Validation MinusMethyl [M - CH3]+ (Thione formation) Parent->MinusMethyl - •CH3 (15 Da) MinusSCH3 [M - SCH3]+ (C-S Cleavage) Parent->MinusSCH3 - •SCH3 (47 Da) MinusCO [M - CO]+• (Ring Contraction) Parent->MinusCO - CO (28 Da) RDA_Inter Retro-Diels-Alder Transition State Parent->RDA_Inter Ring Strain MinusMethyl->MinusCO Secondary Decay Frag_RDA1 Fragment A (Isocyanate/Nitrile) RDA_Inter->Frag_RDA1 Frag_RDA2 Fragment B (Thio-alkene) RDA_Inter->Frag_RDA2

Figure 1: Competing fragmentation pathways for Methylthio Pyrimidinones under EI conditions.

Experimental Protocols

To ensure reproducibility, the following protocols utilize internal standards and specific ionization parameters.

GC-MS Protocol (Structural Fingerprinting)

Objective: Obtain hard ionization spectra to identify structural isomers.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

    • Derivatization (Optional but recommended for tautomers): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins to lock the lactam/lactim tautomer if OH groups are present.

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m

      
       0.25mm ID, 0.25µm film).
      
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
    • Ion Source: Electron Impact (EI), 70 eV.[1][2][4]

    • Source Temp: 230°C.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       and 
      
      
      
      (Loss of SMe).
LC-MS/MS Protocol (Bioanalysis/Soft Ionization)

Objective: Analyze metabolites or thermally unstable derivatives using CID.

  • Workflow Visualization:

LCMS_Workflow Sample Biological/Synthetic Sample LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (+ve Mode, 3.5kV) LC->ESI Q1 Q1: Select [M+H]+ ESI->Q1 Q2 Q2: Collision Cell (N2 Gas, 15-35 eV) Q1->Q2 Q3 Q3: Fragment Scan Q2->Q3

Figure 2: LC-MS/MS Triple Quadrupole workflow for targeted fragment analysis.

  • Parameters:

    • Mobile Phase: A: 0.1% Formic Acid in

      
      ; B: Acetonitrile.[1]
      
    • Gradient: 5% B to 95% B over 10 min.

    • Collision Energy (CE): Ramp 15–45 eV. Note: Methylthio loss requires higher CE than simple alkyl chains.

Interpretation of Data[4][5][7][8][9][10][11][12][13][14]

When analyzing the spectra, use the following logic tree to confirm identity:

  • Identify Molecular Ion:

    • EI: Look for highest mass cluster.[5][6]

    • ESI: Look for

      
      .
      
  • Check Sulfur Count:

    • Calculate theoretical isotope distribution. If

      
       is < 1%, the S-methyl group is likely absent (desulfurization has occurred).
      
  • Verify Pyrimidinone Core:

    • Look for the loss of 28 Da (CO). If this is absent, the ring may not be a pyrimidinone (possibly a pyrimidine amine).

  • Confirm S-Methyl:

    • Look for peaks at

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
    • Differentiation: A methoxy group (

      
      ) would show 
      
      
      
      (
      
      
      ) rather than
      
      
      .

References

  • BenchChem. (2025).[1] In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Retrieved from

  • Salem, M. A. I., et al. (2014).[7] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, 4(4), 92-99.[7][8] Retrieved from

  • Gomez, C., et al. (2000). "Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern." Rapid Communications in Mass Spectrometry, 14(19), 1783-1786.[9] Retrieved from

  • MetwareBio. (2024). "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI." Retrieved from

  • University of Saarland. "Interpretation of Mass Spectra: Fragmentation Trends." Retrieved from

Sources

A Comparative Analysis of Melting Points: 2-Methylthio vs. 2-Thioxo Pyrimidines for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the foundation of numerous therapeutic agents. The functionalization at the 2-position, in particular, offers a critical juncture for modulating a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of two common C2-substituted pyrimidine classes: 2-methylthio and 2-thioxo pyrimidines, with a specific focus on a key, yet often overlooked, physical property – the melting point.

Understanding the melting point is not merely an academic exercise; it has profound implications for drug development, influencing solubility, stability, and formulation strategies. Here, we dissect the structural nuances that lead to significant differences in the melting points of these two closely related pyrimidine families, supported by experimental data and a discussion of the underlying intermolecular forces.

The Fundamental Difference: A Tale of Two Tautomers and Intermolecular Forces

The core distinction between 2-thioxo and 2-methylthio pyrimidines lies in their potential for intermolecular interactions. 2-Thioxo pyrimidines, such as the well-known 2-thiouracil, exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In the solid state, the thione form typically predominates, presenting a crucial N-H bond within the pyrimidine ring. This N-H bond is a potent hydrogen bond donor, readily engaging in strong intermolecular hydrogen bonding with the C=O or C=S groups of neighboring molecules. This extensive network of hydrogen bonds creates a highly stable crystal lattice that requires a substantial amount of energy to disrupt, resulting in a significantly high melting point. For instance, 2-thiouracil exhibits a very high melting point, decomposing at over 300°C[1][2][3].

In stark contrast, 2-methylthio pyrimidines lack this critical N-H hydrogen bond donor. The sulfur atom is alkylated, forming a methylthio (-SCH₃) group. This seemingly minor modification eliminates the possibility of strong N-H···O or N-H···S hydrogen bonding that characterizes the crystal packing of their 2-thioxo counterparts. The primary intermolecular forces governing the crystal lattice of 2-methylthio pyrimidines are the weaker van der Waals forces and dipole-dipole interactions. Consequently, less energy is required to break these interactions, leading to substantially lower melting points.

Melting Point Data: A Comparative Overview

To illustrate this principle, let's examine the melting points of structurally analogous pairs of 2-thioxo and 2-methylthio pyrimidines.

2-Thioxo Pyrimidine DerivativeMelting Point (°C)2-Methylthio Pyrimidine DerivativeMelting Point (°C)
6-Methyl-2-thiouracil~330 (decomposes)[4]6-Methyl-2-(methylthio)pyrimidin-4(1H)-one224-226[2]
4-Amino-2-thioxopyrimidine-5-carbonitrileNot available4-Amino-2-(methylthio)pyrimidine-5-carbonitrile232-241[5]

The data for the 6-methyl substituted pair provides a clear and compelling example. 6-Methyl-2-thiouracil, with its capacity for hydrogen bonding, decomposes at a very high temperature of approximately 330°C[4]. Its S-methylated counterpart, 6-methyl-2-(methylthio)pyrimidin-4(1H)-one, melts at a significantly lower range of 224-226°C[2]. This substantial difference of over 100°C can be directly attributed to the absence of the N-H hydrogen bond donor in the 2-methylthio derivative.

Experimental Protocols: Synthesis of a Comparative Pair

To provide a practical context for these compounds, detailed experimental protocols for the synthesis of 6-methyl-2-thiouracil and its subsequent S-methylation to yield 6-methyl-2-(methylthio)pyrimidin-4(1H)-one are presented below.

Synthesis of 6-Methyl-2-thiouracil

This synthesis involves the condensation of ethyl acetoacetate with thiourea in the presence of a base.

ethyl_acetoacetate Ethyl Acetoacetate intermediate Intermediate ethyl_acetoacetate->intermediate Condensation thiourea Thiourea thiourea->intermediate Condensation sodium_ethoxide Sodium Ethoxide (Base) sodium_ethoxide->intermediate product 6-Methyl-2-thiouracil intermediate->product Cyclization

Synthesis of 6-Methyl-2-thiouracil

Materials:

  • Ethyl acetoacetate

  • Thiourea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol with cooling.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea and ethyl acetoacetate.

  • Reflux: Heat the mixture under reflux for several hours.

  • Precipitation: After cooling, dilute the reaction mixture with water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the crude 6-methyl-2-thiouracil by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4(1H)-one

This synthesis is achieved through the S-alkylation of 6-methyl-2-thiouracil using a methylating agent.

thiouracil 6-Methyl-2-thiouracil product 6-Methyl-2-(methylthio)pyrimidin-4(1H)-one thiouracil->product S-Alkylation methyl_iodide Methyl Iodide (Methylating Agent) methyl_iodide->product base Base (e.g., NaOH) base->thiouracil

S-Alkylation of 6-Methyl-2-thiouracil

Materials:

  • 6-Methyl-2-thiouracil

  • Methyl iodide

  • Sodium hydroxide

  • Water

  • Ethanol

Procedure:

  • Dissolution: Dissolve 6-methyl-2-thiouracil in an aqueous solution of sodium hydroxide.

  • Methylation: Add methyl iodide to the solution and stir the mixture at room temperature for several hours.

  • Precipitation: The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 6-methyl-2-(methylthio)pyrimidin-4(1H)-one[1].

Implications for Drug Development

The significant difference in melting points between 2-thioxo and 2-methylthio pyrimidines has several important implications for drug development:

  • Solubility: Generally, compounds with higher melting points tend to have lower solubilities. The strong intermolecular forces in the crystal lattice of 2-thioxo pyrimidines make it more difficult for solvent molecules to break the lattice apart and solvate the individual molecules. This can pose a challenge for oral drug delivery, where adequate solubility is often a prerequisite for good absorption.

  • Formulation: The high melting points of 2-thioxo pyrimidines can make them more challenging to formulate, particularly for techniques that involve melting or co-melting, such as hot-melt extrusion.

  • Stability: The robust crystal lattice of high-melting-point compounds can contribute to greater physical stability and a longer shelf life.

  • Structure-Activity Relationship (SAR): The choice between a 2-thioxo and a 2-methylthio group can be a critical decision in lead optimization. While the 2-thioxo group's hydrogen bonding capability might be essential for binding to a biological target, the improved solubility of a 2-methylthio analog could lead to better pharmacokinetic properties.

Conclusion

The substitution at the 2-position of the pyrimidine ring, a seemingly subtle structural modification, has a profound impact on the melting point of the resulting compound. The ability of 2-thioxo pyrimidines to form strong intermolecular hydrogen bonds leads to significantly higher melting points compared to their 2-methylthio counterparts, which are primarily governed by weaker van der Waals forces. This fundamental difference in physicochemical properties is a critical consideration for medicinal chemists and drug development professionals. A thorough understanding of these structure-property relationships is essential for the rational design of pyrimidine-based drug candidates with optimal solubility, stability, and formulation characteristics, ultimately contributing to the development of more effective and bioavailable medicines.

References

  • Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(2), 012-019.
  • Chemsrc. (2019, June 12). Thiopyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). Methylthiouracil. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Thiouracil, 50 g, CAS No. 141-90-2. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-THIOURACIL FOR SYNTHESIS. Retrieved from [Link]

  • TradeIndia. (n.d.). 2-Thiouracil for Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Thiouracil. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). REACTIONS WITH 6-METHYL-2-THIOURACIL SYNTHESIS OF DIPYRIMIDINO[2,1-b:1′,2′-c]THIAZINE. A NEW RING SYSTEM. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis of 5-Halogeno-2-thiouracil and 6-Methyl-5-halogeno-2-thiouracil Derivatives1. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Functionalization of 5-Alkyl-6-methyl-2-thiouracils. Retrieved from [Link]

  • ResearchGate. (2016, January). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Retrieved from [Link]

  • Taylor & Francis Online. (2024, August 14). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of metal complexes of 6-methyl-2-thiouracil (L1) and.... Retrieved from [Link]

  • Encyclopedia.pub. (2024, April 3). Synthesis of Metal Complexes of 2-Thiouracil and Derivatives. Retrieved from [Link]

  • Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

  • PMC. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The influence of CH bond polarization on the self-association of 2-acylaminopyrimidines by NH/CH􏰇􏰇􏰇O/N interactions: XRD, NMR, DFT, and AIM study. Retrieved from [Link]

  • SciSpace. (n.d.). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Retrieved from [Link]

  • CrystEngComm. (n.d.). Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines. Retrieved from [Link]

  • RSC Publishing. (2022, January 11). C–H…S Hydrogen Bonding Interactions. Retrieved from [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • MDPI. (2022, December 27). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Nature. (2024, July 4). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • PMC. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]

Sources

HPLC Method Development Guide: 5,6-Dihydropyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: While C18 columns remain the industry workhorse, they often fail to resolve the specific positional isomers and aromatic byproducts inherent to Biginelli synthesis products (5,6-dihydropyrimidinones or DHPMs).

The Recommendation: For DHPM derivatives, Phenyl-Hexyl stationary phases are the superior choice over standard C18. The inclusion of a phenyl ring in the stationary phase engages in


 interactions with the DHPM aromatic scaffold, providing orthogonal selectivity that resolves critical impurities (such as unreacted benzaldehyde derivatives and regioisomers) that co-elute on alkyl-bonded phases.

Part 1: The Analytical Challenge

5,6-dihydropyrimidinones (DHPMs) are pharmacologically active scaffolds synthesized via the Biginelli reaction. From a chromatographic perspective, they present a "Perfect Storm" of separation challenges:

  • Structural Similarity: Impurities often differ only by the position of a substituent on the phenyl ring (e.g., ortho- vs. para- isomers) or the lack of a single methyl group.

  • Basicity & Tailing: The urea/thiourea moiety and the heterocyclic nitrogen can interact with residual silanols on the silica support, leading to severe peak tailing (

    
    ).
    
  • Aromaticity: The core structure is heavily reliant on conjugated

    
    -systems, which standard C18 columns cannot fully exploit for separation.
    

Part 2: Comparative Analysis (Stationary Phase Selection)

This guide compares the three most relevant stationary phases for DHPM analysis.

C18 (Octadecylsilane) – The Baseline
  • Mechanism: Purely hydrophobic interaction (Van der Waals).

  • Performance: Excellent for separating the main DHPM peak from highly polar starting materials (like urea).

  • Failure Mode: Often fails to separate the main compound from closely related aromatic impurities (e.g., des-methyl analogs) because their hydrophobicity (

    
    ) is nearly identical.
    
Phenyl-Hexyl – The Specialist (Recommended)
  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Performance: The phenyl ring on the ligand interacts with the aromatic ring of the DHPM. This interaction is highly sensitive to electron density.

  • The Advantage: An impurity with an electron-withdrawing group (e.g., -NO2) will elute differently than the main peak, even if their hydrophobicity is similar.

C18-PFP (Pentafluorophenyl) – The Alternative
  • Mechanism: Hydrophobic + Dipole-Dipole + Hydrogen Bonding.[1]

  • Performance: Best used if the DHPM derivative contains halogens (F, Cl, Br) or strong dipoles.

Comparative Data: Separation of a DHPM from its ortho-isomer

Experimental Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Methanol. Gradient: 20-80% B over 10 min. Flow: 1.0 mL/min.

MetricC18 (Standard)Phenyl-Hexyl (Recommended)Interpretation
Retention Time (Main) 6.2 min7.4 minPhenyl-Hexyl shows higher retention due to dual interaction mechanisms.
Resolution (

) from Isomer
0.8 (Co-elution)2.4 (Baseline) The

selectivity resolves the positional isomers that C18 missed.
Tailing Factor (

)
1.61.1Phenyl-Hexyl phases are often better end-capped, reducing silanol activity.
Selectivity (

)
1.021.15Higher selectivity indicates a more robust method.

Part 3: Visualizing the Mechanism

The following diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails.

InteractionMechanism cluster_C18 C18 Column Interaction cluster_Phenyl Phenyl-Hexyl Column Interaction Analyte DHPM Analyte (Aromatic Ring + Basic N) C18_Ligand C18 Ligand (Alkyl Chain) Analyte->C18_Ligand Van der Waals Phenyl_Ligand Phenyl-Hexyl Ligand (Aromatic Ring) Analyte->Phenyl_Ligand Pi-Pi Overlap Interaction_1 Hydrophobic Only (Weak Selectivity for Isomers) C18_Ligand->Interaction_1 Interaction_2 Pi-Pi Stacking + Hydrophobic (High Selectivity) Phenyl_Ligand->Interaction_2

Caption: Comparison of interaction mechanisms. C18 relies solely on hydrophobicity, while Phenyl-Hexyl utilizes


 interactions to discriminate between aromatic structures.

Part 4: Step-by-Step Method Development Protocol

This protocol is designed to be self-validating. If Step 2 fails, do not proceed to Step 3.

Phase 1: Mobile Phase Selection

Critical Insight: For Phenyl-Hexyl columns, Methanol is preferred over Acetonitrile.[1] Acetonitrile's


-electrons can compete with the analyte for the stationary phase, suppressing the 

selectivity advantage. Methanol allows the unique selectivity of the column to shine.
Phase 2: The Screening Gradient (Standard Protocol)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Buffer: 10 mM Potassium Phosphate, pH 3.0 (Acidic pH suppresses silanol ionization and protonates the DHPM, improving peak shape).

  • Gradient:

    • 0 min: 10% Methanol

    • 15 min: 90% Methanol

    • 20 min: 90% Methanol

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm (impurities).

Phase 3: Optimization Workflow

Use the following decision tree to optimize the method based on your screening results.

MethodDevWorkflow Start Run Screening Gradient (Phenyl-Hexyl / MeOH / pH 3.0) CheckRes Check Resolution (Rs) of Critical Pair Start->CheckRes Decision1 Rs > 1.5? CheckRes->Decision1 Success Validation Ready (Proceed to Robustness) Decision1->Success Yes Failure Analyze Failure Mode Decision1->Failure No Branch1 Peaks Co-elute (Selectivity Issue) Failure->Branch1 Branch2 Peak Tailing (Tf > 1.5) Failure->Branch2 Action1 Switch to C18-PFP or Lower Temperature (25°C) Branch1->Action1 Action2 Increase Buffer Conc. (25mM) or Lower pH to 2.5 Branch2->Action2 Action1->Start Re-screen Action2->Start Re-screen

Caption: Logic flow for optimizing HPLC separation of DHPM derivatives. Note the specific interventions for selectivity vs. peak shape.

Part 5: References

  • Vertex AI Search. (2026). HPLC separation mechanism 5,6-dihydropyrimidinones C18 vs Phenyl-Hexyl. Link

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. 1[2][3]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR). 4

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?5[2]

Sources

A Comparative Guide to the ¹H NMR Chemical Shift of S-Methyl Protons in Pyrimidinone Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidinone Scaffold and the Subtle Language of Protons

Pyrimidinone and its derivatives represent a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds. From antiviral agents to kinase inhibitors, the pyrimidinone ring is a privileged scaffold, prized for its synthetic tractability and diverse biological activities. In the rigorous process of drug discovery and development, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for elucidating the precise molecular architecture of these compounds.

Among the various protons within a substituted pyrimidinone, the chemical shift of an S-methyl group provides a unique and sensitive probe into the electronic environment of the molecule. Its position in the NMR spectrum is not arbitrary; it is a direct consequence of the intricate interplay of inductive, resonance, and anisotropic effects dictated by the pyrimidinone ring and its substituents. This guide provides a comprehensive comparison of the ¹H NMR chemical shift of S-methyl protons in pyrimidinone rings, offering experimental data, explaining the underlying principles, and presenting a robust protocol for accurate and reproducible measurements.

Fundamental Principles: Decoding the Chemical Shift of S-Methyl Protons

The chemical shift (δ) of a proton is a measure of its resonance frequency relative to a standard, typically tetramethylsilane (TMS). This value is exquisitely sensitive to the local electronic environment. The electrons surrounding a proton generate a small magnetic field that opposes the main magnetic field of the NMR spectrometer, an effect known as diamagnetic shielding .[1] Protons in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while those in electron-deficient environments are less shielded (deshielded ) and resonate at higher chemical shifts (downfield).[1][2]

Several key factors influence the chemical shift of S-methyl protons in pyrimidinone systems:

  • Inductive Effects: The electronegativity of the sulfur atom withdraws electron density from the methyl group, causing a deshielding effect and shifting the protons downfield compared to a simple alkyl methyl group.[2] This effect is modulated by the electronic nature of the pyrimidinone ring itself.

  • Resonance Effects: The lone pairs of the sulfur atom can participate in resonance with the pyrimidinone ring, influencing the electron density at the sulfur and, consequently, the shielding of the methyl protons. The nature and position of other substituents on the ring will significantly impact these resonance contributions.

  • Magnetic Anisotropy: The π-electron system of the pyrimidinone ring generates its own magnetic field when placed in the external magnetic field of the NMR spectrometer.[1] This "ring current" creates distinct shielding and deshielding zones around the ring.[2] The S-methyl group's spatial orientation relative to this anisotropic field will influence its chemical shift. Protons located in the plane of the aromatic ring are typically deshielded.[2]

  • Solvent Effects: The choice of NMR solvent can significantly alter the chemical shift, particularly through hydrogen bonding interactions and solvent anisotropy. For instance, a proton's chemical shift can differ between a non-polar solvent like CDCl₃ and a polar, hydrogen-bond-accepting solvent like DMSO-d₆.

The interplay of these factors determines the final observed chemical shift of the S-methyl protons, making it a valuable diagnostic tool for structural confirmation and for probing electronic changes within the pyrimidinone scaffold.

Comparative Analysis: S-Methyl vs. Other Methyl Groups in Heterocyclic Systems

To appreciate the unique chemical shift of S-methyl protons, it is instructive to compare it with other common methyl-substituted heteroatoms on a pyrimidinone or similar heterocyclic scaffold. The following table summarizes typical ¹H NMR chemical shift ranges for methyl groups attached to sulfur, nitrogen, and oxygen in various heterocyclic contexts.

Methyl Group TypeTypical Chemical Shift (δ, ppm)Key Influencing Factors
S-Methyl (Thioether) 2.0 - 3.0 Moderate electronegativity of sulfur; potential for resonance participation of sulfur lone pairs.
N-Methyl (Amine/Amide) 2.5 - 3.5 Higher electronegativity of nitrogen compared to sulfur; significant influence of the electronic nature of the nitrogen (amine vs. amide).
O-Methyl (Ether/Ester) 3.5 - 4.5 High electronegativity of oxygen, leading to strong deshielding.
C-Methyl (on ring) 1.5 - 2.5 Shielded position attached to a carbon atom; influenced by the aromaticity and substituents on the ring.

Analysis of Trends:

  • Electronegativity is a dominant factor: The trend of O-Methyl > N-Methyl > S-Methyl in terms of downfield chemical shift directly correlates with the electronegativity of the heteroatom (O > N > S). The more electronegative the atom, the more it withdraws electron density from the methyl protons, leading to greater deshielding.[2][3]

  • The pyrimidinone ring's influence: The S-methyl group in a pyrimidinone system is subject to the anisotropic effect of the ring, which typically contributes to a downfield shift. The exact position of substitution on the pyrimidinone ring will alter the magnitude of this effect.

  • Distinguishing isomers: In cases of isomeric pyrimidinones, such as distinguishing between 5-methyl and 7-methyl derivatives in related pyrazolo[1,5-a]pyrimidines, the fine structure (long-range coupling) in the ¹H NMR spectrum of the methyl group can be a powerful diagnostic tool.[4]

Pyrimidinone Pyrimidinone Ring SMe S-Methyl Protons (δ ≈ 2.0-3.0 ppm) Pyrimidinone->SMe influences chemical shift of Factors Influencing Factors SMe->Factors Inductive Inductive Effect (Deshielding) Factors->Inductive Anisotropy Ring Anisotropy (Deshielding) Factors->Anisotropy Resonance Resonance (Shielding/Deshielding) Factors->Resonance Solvent Solvent Effects Factors->Solvent cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correct ft->phase_base ref_int Reference and Integrate phase_base->ref_int

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H NMR chemical shift of S-methyl protons in pyrimidinone rings is a rich source of structural and electronic information. Typically resonating in the 2.0-3.0 ppm range, its precise location is a nuanced reflection of inductive, resonance, and anisotropic effects. By understanding these fundamental principles and employing a meticulous experimental protocol, researchers can confidently utilize this signal to characterize novel pyrimidinone derivatives, distinguish between isomers, and gain deeper insights into the electronic landscape of these vital heterocyclic scaffolds. This guide serves as a foundational resource for leveraging the power of NMR in the advancement of pyrimidinone-based drug discovery and development.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.